Lazertinib
Descripción
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is a small molecule inhibitor of the epidermal growth factor (EGF) receptor that is used in combination with amivantamab to treat adults with locally advanced or metastatic non-small cell lung cancer that harbors EGF receptor mutations. The combination of this compound and amivantamab is associated with transient elevations in serum aminotransferase levels during therapy but has not been linked to episodes of clinically apparent liver injury with jaundice.
This compound is an orally available third-generation, selective inhibitor of certain forms of the epidermal growth factor receptor (EGFR) with activating mutations, including the resistance mutation T790M, exon 19 deletions (Del19), and the L858R mutation, with potential antineoplastic activity. Upon administration, this compound specifically and irreversibly binds to and inhibits selective EGFR mutants, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. This compound may inhibit programmed cell death-1 ligand 1 (PD-L1) and inflammatory cytokines in specific cancer cells harboring certain EGFR mutations. Compared to some other EGFR inhibitors, this compound may have therapeutic benefits in tumors with T790M- or L858R-mediated drug resistance. In addition, this compound penetrates the blood-brain barrier (BBB). This agent shows minimal activity against wild-type EGFR (wtEGFR), and does not cause dose-limiting toxicities, which occur during the use of non-selective EGFR inhibitors and inhibit wtEGFR. EGFR, a receptor tyrosine kinase (RTK) mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
tyrosine kinase inhibitors
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMJMHOQSALEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903008-80-9 | |
| Record name | Lazertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903008809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lazertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propenamide, N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAZERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2Y23XK11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lazertinib's Mechanism of Action in EGFR-Mutant Cells: A Technical Guide
Introduction
Lazertinib (YH25448/JNJ-73841937) is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[3][4] A significant advancement over previous generations, this compound potently and selectively targets both the common sensitizing mutations (Exon 19 deletions and L858R substitution) and the T790M resistance mutation, which is the primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5][6][7] This guide provides an in-depth examination of this compound's molecular mechanism, its effects on cellular signaling, and the experimental basis for its characterization.
Core Mechanism: Irreversible and Selective EGFR Inhibition
The fundamental mechanism of this compound involves its function as a covalent antagonist of the EGFR kinase domain. It forms an irreversible covalent bond with the Cys797 residue located in the ATP-binding site of the EGFR kinase.[1][8] This covalent binding physically blocks ATP from accessing the kinase domain, thereby preventing autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.[5][8]
A key feature of this compound is its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor.[1][6] This selectivity is achieved through van der Waals interactions between this compound's phenyl group and the mutated T790M side chain.[9] This enhanced affinity for mutant EGFR, including the double-mutant (e.g., Del19/T790M and L858R/T790M), allows for potent inhibition of cancer cells while minimizing the side effects associated with the inhibition of wild-type EGFR in healthy tissues.[5][10]
Data Presentation: Quantitative Efficacy
The potency and selectivity of this compound have been quantified through various preclinical assays. The following tables summarize key data from in vitro and cellular studies.
Table 1: In Vitro Kinase Inhibition (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
| EGFR Mutation | This compound IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) | Gefitinib IC₅₀ (nmol/L) |
| Del19/T790M | 1.7[11][12] | - | - |
| L858R/T790M | 2.0[11][12] | - | - |
| Del19 | 5.0[11][12] | 3.5 - 4.3[1] | 10.2 - 7625.2[1] |
| L858R | 20.6[11][12] | 3.5 - 4.3[1] | 10.2 - 7625.2[1] |
| Wild-Type (WT) | 76.0[2][11][12] | 20.0 - 519.1[1] | - |
Table 2: Cellular Potency - Growth Inhibition (GI₅₀/IC₅₀ Values)
The half-maximal growth inhibitory concentration (GI₅₀) or IC₅₀ in cellular assays reflects the drug's effectiveness at inhibiting cell proliferation.
| Cell Line | EGFR Mutation | This compound GI₅₀/IC₅₀ (nmol/L) | Osimertinib GI₅₀/IC₅₀ (nmol/L) |
| H1975 | L858R/T790M | 6.0[12] | - |
| PC9 | Del19 | 5.0[12] | - |
| Ba/F3 Cells (Del19, L858R, Del19/T790M, L858R/T790M) | Various Mutations | 3.3 - 5.7[1] | 3.5 - 4.3[1] |
| Ba/F3 Cells (WT) | Wild-Type | 722.7[1] | 519.1[1] |
Impact on Downstream Signaling Pathways
By inhibiting EGFR phosphorylation, this compound effectively blocks the two major downstream signaling pathways that are constitutively activated in EGFR-mutant cancer cells: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/AKT pathway.[1][5] These pathways are crucial for cell proliferation, survival, and differentiation.[][14] The suppression of phospho-EGFR, phospho-AKT, and phospho-ERK leads to a halt in the cell cycle and the induction of apoptosis (programmed cell death) in cancer cells.[1][2]
Experimental Protocols
The characterization of this compound's mechanism relies on standardized biochemical and cellular assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.
Methodology:
-
Reagent Preparation: Recombinant EGFR kinase proteins (both wild-type and various mutant forms) are prepared in a kinase reaction buffer.[15] this compound is serially diluted to create a range of concentrations. A peptide substrate (e.g., Y12-Sox) and ATP are also prepared.[16]
-
Reaction Incubation: The EGFR kinase is pre-incubated with the various concentrations of this compound in a 96- or 384-well plate.[15][17]
-
Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[15][17]
-
Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This is done by first depleting the remaining ATP, then converting the ADP back to ATP, which is then detected via a luciferase/luciferin reaction that produces a luminescent signal.[17]
-
Data Analysis: The luminescence is measured, and the data are used to calculate the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the kinase activity.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
Methodology (MTT or CellTiter-Glo Assay):
-
Cell Plating: EGFR-mutant human NSCLC cells (e.g., H1975, HCC827) are seeded into 96-well plates and allowed to adhere overnight.[16][18]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).[16]
-
Reagent Addition:
-
For MTT Assay: MTT reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[18] A solubilization solution is then added to dissolve the formazan crystals.
-
For CellTiter-Glo Assay: A single reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
-
Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is read using a plate reader.[18]
-
Data Analysis: The results are used to generate a dose-response curve and calculate the GI₅₀ or IC₅₀ value, representing the concentration of this compound required to inhibit 50% of cell growth.
In Vivo Xenograft Model
This protocol assesses the antitumor activity of this compound in a living organism.
Methodology:
-
Cell Implantation: Human NSCLC cells with relevant EGFR mutations (e.g., H1975) are subcutaneously injected into immunodeficient mice.[11] For brain metastasis models, cells are implanted intracranially.[1][2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated daily with this compound (administered orally) or a vehicle control.[2]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The experiment concludes when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The data demonstrates the percentage of tumor regression in treated versus control animals.[2]
This compound's mechanism of action is centered on its potent, selective, and irreversible inhibition of mutant EGFR, including the T790M resistance mutation.[1] By forming a covalent bond at the Cys797 residue, it effectively shuts down the pro-survival PI3K/AKT and MAPK signaling pathways, leading to apoptosis in cancer cells.[5][8] Its high selectivity for mutant over wild-type EGFR contributes to a manageable safety profile.[1] Furthermore, its ability to penetrate the blood-brain barrier provides a crucial therapeutic advantage for patients with central nervous system metastases.[4][5] This well-defined mechanism, supported by extensive preclinical and clinical data, establishes this compound as a cornerstone therapy in the management of EGFR-mutated NSCLC.
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action [jnjmedicalconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | EGFR | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 14. Characteristics of the PI3K/AKT and MAPK/ERK pathways involved in the maintenance of self-renewal in lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 16. rsc.org [rsc.org]
- 17. promega.com.cn [promega.com.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lazertinib: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib, known by the brand names Lazcluze and Leclaza, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation.[2][3] This technical guide provides a detailed overview of this compound's chemical properties, a step-by-step synthesis pathway, and its mechanism of action, tailored for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a complex molecule with the IUPAC name N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide.[1][3] Its chemical structure is characterized by a pyrimidine core linked to a pyrazole and a substituted aniline moiety.
| Property | Value | Source |
| Molecular Formula | C30H34N8O3 | [3][4] |
| Molecular Weight | 554.64 g/mol | [4] |
| CAS Number | 1903008-80-9 | [3] |
| Appearance | Solid | [5] |
Mechanism of Action and Signaling Pathway
This compound functions as a targeted therapy, specifically inhibiting mutant forms of the epidermal growth factor receptor (EGFR).[6] It forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[6] This action blocks downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which are crucial for cancer cell proliferation and survival, ultimately inducing apoptosis in EGFR-mutant lung cancer cells.[2][6] this compound is highly selective for EGFR single mutations (Ex19del, L858R, T790M) and double mutations (Ex19del/T790M and L858R/T790M), with less activity against wild-type EGFR.[6]
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against various EGFR mutations in preclinical studies. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for mutant EGFR over wild-type (WT) EGFR.
| EGFR Mutation | IC50 (nM) |
| L858R/T790M | 1.7 |
| Del19/T790M | 2.0 |
| Del19 | 3.3 |
| L858R | 20.6 |
| G719X | 1.7-20.6 |
| L861Q | 1.7-20.6 |
| WT EGFR | 76 |
| Source:[5][7] |
Synthesis Pathway
The gram-scale synthesis of this compound is a convergent process detailed in patent US20200207750A1. The synthesis involves the preparation of two key intermediates which are then coupled and further modified to yield the final product.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-(morpholin-4-yl)phenyl]acrylamide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: breaking the mold of third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Lazertinib's Precision Strike: A Technical Guide to its EGFR Mutation Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the target selectivity profile of Lazertinib (YH25448/JNJ-73841937), a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document details the quantitative biochemical and cellular potency of this compound against clinically relevant EGFR mutations, outlines the experimental protocols for these assessments, and visualizes the underlying molecular interactions and experimental workflows.
This compound has demonstrated a highly selective and potent inhibitory profile against activating EGFR mutations, such as exon 19 deletions (Ex19del) and the L858R substitution, as well as the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][2] A key characteristic of this compound is its significantly lower activity against wild-type (WT) EGFR, suggesting a favorable safety profile with a reduced potential for off-target toxicities, such as skin rash and diarrhea.[2][3]
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously quantified through various preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against different EGFR variants and in various cell lines, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| EGFR Mutant | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Gefitinib IC50 (nmol/L) |
| Ex19del | 1.7 | - | - |
| L858R | 20.6 | - | - |
| T790M | - | - | - |
| L858R/T790M | 2.0 | - | - |
| Wild-Type EGFR | 76 | 20 | - |
Data compiled from preclinical studies.[2][4]
Table 2: Cellular Antiproliferative Activity of this compound in Ba/F3 Cells
| Ba/F3 Cell Line expressing | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Gefitinib IC50 (nmol/L) |
| EGFR Ex19del | 3.3 | 3.5 | 10.2 |
| EGFR L858R | 5.7 | 4.3 | 7625.2 |
| EGFR Ex19del/T790M | 3.4 | - | - |
| EGFR L858R/T790M | 5.4 | 4.1 | - |
| Wild-Type EGFR | 722.7 | 519.1 | - |
Ba/F3 cells are an interleukin-3 (IL-3) dependent murine pro-B cell line, which, when transfected with an oncogenic kinase like mutant EGFR, become IL-3 independent. This model is widely used to assess the specific activity of kinase inhibitors.[2]
Table 3: Cellular Antiproliferative Activity of this compound in Human NSCLC Cell Lines
| NSCLC Cell Line | EGFR Mutation Status | This compound GI50 (nmol/L) |
| H1975 | L858R/T790M | - |
| PC9 | Ex19del | - |
| H2073 | Wild-Type | - |
GI50 represents the concentration of the drug that causes 50% growth inhibition.[5]
Core Experimental Methodologies
The determination of this compound's selectivity profile relies on a series of well-established in vitro assays. The following sections provide detailed protocols for the key experiments cited.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.0), 0.01% BSA, 5 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4, and 0.02% NaN3.
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.1% BSA, 0.8 M KF, and 20 mM EDTA.
-
Prepare serial dilutions of this compound in kinase buffer.
-
Reconstitute recombinant EGFR kinase domains (wild-type and mutants) in kinase buffer.
-
Prepare ATP and a biotinylated peptide substrate in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the peptide substrate, 2 µL of the kinase, and 4 µL of the this compound dilution.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of detection buffer containing Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm) and plot it against the this compound concentration.
-
Determine the IC50 values using a non-linear regression analysis.
-
Cellular Proliferation/Viability Assay (CellTiter-Glo®)
This cell-based assay measures the effect of this compound on the proliferation and viability of cancer cells harboring specific EGFR mutations.
Protocol:
-
Cell Culture and Seeding:
-
Culture Ba/F3 cells expressing various EGFR mutations or human NSCLC cell lines (e.g., PC9, H1975) in their respective recommended media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with the this compound dilutions and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the cell culture medium.
-
Lyse the cells by mixing on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the this compound concentration.
-
Calculate the IC50 values using a sigmoidal dose-response curve fit.
-
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat NSCLC cells (e.g., H1975) with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing this compound's Selectivity and Mechanism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts of this compound's action and the experimental approaches to its characterization.
References
- 1. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Lazertinib's Binding Kinetics and Covalent Inhibition of EGFR T790M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics of Lazertinib to the Epidermal Growth Factor Receptor (EGFR) containing the T790M resistance mutation. This compound (YH25448) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to target both EGFR-sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR.[1][2] Its mechanism involves forming a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition.[1][3]
Mechanism of Action and Selectivity
The T790M mutation, often termed the "gatekeeper" mutation, arises in response to first- and second-generation EGFR TKIs.[4][] This mutation involves the substitution of a threonine with a bulkier methionine residue at position 790, which increases the receptor's affinity for ATP and causes steric hindrance, thereby reducing the efficacy of earlier inhibitors.[6][7]
This compound overcomes this resistance through a combination of potent noncovalent binding and subsequent irreversible covalent bond formation.[1][8] Its selectivity for the T790M mutant over WT EGFR is primarily driven by stronger noncovalent binding interactions within the ATP pocket.[8] Structural studies have revealed that this compound's distinct pyrazole moiety facilitates favorable hydrogen bonds and van der Waals interactions.[8][9] Specifically, the phenyl group of this compound engages in van der Waals interactions with the methionine residue at position T790M, a key interaction that contributes to its enhanced potency and selectivity against the mutant receptor.[8][10]
Quantitative Binding Kinetics Data
The inhibitory potential of irreversible inhibitors like this compound is quantified by the inhibitor concentration that yields a half-maximal inactivation rate (K_I) and the maximal rate of inactivation (k_inact). The overall potency is represented by the second-order rate constant k_inact/K_I.
Biochemical assays demonstrate that this compound's selectivity for the EGFR T790M mutant is achieved through a significantly stronger initial noncovalent binding affinity (a lower K_I value) compared to its affinity for WT EGFR.[8] The enhanced potency of this compound against the double mutant EGFR(L858R/T790M) is attributed to an 8-fold stronger noncovalent binding (diminished K_I) and a 2.8-fold decreased maximal inactivation rate (k_inact) when compared to WT EGFR.[8]
Below is a comparative summary of the kinetic parameters for this compound and the related third-generation inhibitor, Osimertinib.
| Inhibitor | EGFR Variant | K_I (nM) | k_inact (min⁻¹) | k_inact/K_I (µM⁻¹s⁻¹) |
| This compound | WT | 225 ± 25 | 0.091 ± 0.003 | 6.7 |
| L858R/T790M | 28 ± 2 | 0.032 ± 0.001 | 19 | |
| Osimertinib | WT | 41 ± 4 | 0.063 ± 0.002 | 26 |
| L858R/T790M | 21 ± 3 | 0.063 ± 0.002 | 50 | |
| Data sourced from biochemical assays as reported in J. Med. Chem. 2022, 65, 17, 11525–11536.[8] |
EGFR Signaling Pathway and this compound Inhibition
The EGFR signaling cascade is a critical pathway controlling cell growth, proliferation, and survival.[6] Ligand binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[4] In NSCLC, activating EGFR mutations lead to constitutive activation of these pathways.[4] The T790M mutation maintains this activation in the presence of first-generation TKIs. This compound selectively binds to and irreversibly inhibits the kinase activity of the T790M mutant EGFR, effectively blocking these downstream signals.[6][11]
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Experimental Protocols
Determining the binding kinetics of an irreversible inhibitor like this compound requires specific experimental setups.
This protocol is based on established methods for characterizing irreversible kinase inhibitors.[8]
-
Reagent Preparation:
-
Prepare a stock solution of purified, active EGFR kinase domain (WT or T790M mutant) in an appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution into the kinase buffer.
-
Prepare ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
-
Inactivation Reaction:
-
Incubate the EGFR enzyme with various concentrations of this compound at a constant temperature (e.g., 25°C).
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
-
Measurement of Residual Activity:
-
Immediately dilute the aliquot into a reaction mixture containing a high concentration of ATP and the peptide substrate. The high ATP concentration helps to stop further covalent modification by competing for the binding site.
-
Allow the kinase reaction to proceed for a set period (e.g., 15-30 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
-
Data Analysis:
-
For each this compound concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time.
-
The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) , where [I] is the inhibitor concentration. This allows for the determination of k_inact (the maximum rate of inactivation at saturating inhibitor concentration) and K_I (the inhibitor concentration at which the inactivation rate is half of k_inact).
-
Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used to study binding kinetics in real-time.[12][13] The following diagram illustrates a generalized workflow for such an assay.
Caption: Generalized workflow for a label-free binding kinetics assay.
This guide summarizes the critical aspects of this compound's interaction with the EGFR T790M mutant, providing quantitative data and procedural insights relevant to researchers in oncology and drug development. The potent and selective irreversible inhibition by this compound underscores its efficacy as a targeted therapy for NSCLC.
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: on the Way to Its Throne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action [jnjmedicalconnect.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
Lazertinib: A Deep Dive into its Pharmacodynamic Profile and Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lazertinib is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2][3] Its potent and selective inhibition of mutant EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR, underpins its favorable therapeutic window.[4][5] This in-depth guide elucidates the pharmacodynamics of this compound, detailing its mechanism of action and its profound effects on critical downstream signaling pathways. Quantitative data from key preclinical studies are summarized, and the methodologies for pivotal experiments are described to provide a comprehensive resource for the scientific community.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the proliferation and survival of cancer cells, particularly in NSCLC.[2][5] First and second-generation EGFR-TKIs have shown clinical benefit; however, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, has limited their long-term efficacy.[5][6] this compound was developed to overcome this challenge. It is a potent, brain-penetrant TKI designed for high selectivity against sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][3][4]
Mechanism of Action
This compound exerts its therapeutic effect through the irreversible inhibition of mutant EGFR. It forms a covalent bond with the Cys797 residue within the ATP-binding pocket of the EGFR kinase domain.[1][5] This irreversible binding effectively blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades that are crucial for tumor cell growth and survival.[1][2][7]
A key feature of this compound is its high selectivity for mutant forms of EGFR over the wild-type receptor.[4][5] This selectivity is crucial for minimizing off-target effects and reducing the incidence of adverse events commonly associated with less selective EGFR inhibitors, such as skin rash and diarrhea.[5]
Pharmacodynamic Effects on Downstream Signaling
The constitutive activation of mutant EGFR drives oncogenesis through the activation of at least two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[2][5] this compound effectively suppresses these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in EGFR-mutant cancer cells.[1][4]
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism. Upon EGFR activation, PI3K is recruited to the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis. Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of AKT (phospho-AKT) in EGFR-mutant NSCLC cell lines, indicating a potent blockade of this pro-survival pathway.[5]
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway plays a central role in regulating cell growth, differentiation, and proliferation. The activation of EGFR triggers a cascade of protein phosphorylations, culminating in the activation of ERK. Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that drive the expression of genes involved in cell cycle progression. This compound has been shown to effectively suppress the phosphorylation of ERK (phospho-ERK) in preclinical models, thereby inhibiting this key proliferative signaling axis.[5]
The inhibitory effects of this compound on these key downstream signaling molecules are dose-dependent and have been observed both in vitro and in vivo.[4][8]
Quantitative Pharmacodynamic Data
The potency and selectivity of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| EGFR Mutation Status | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Gefitinib IC50 (nmol/L) |
| Del19 | 1.7 - 20.6 | 3.5 - 4.3 | 10.2 - 7625.2 |
| L858R | 1.7 - 20.6 | 3.5 - 4.3 | 10.2 - 7625.2 |
| T790M | 1.7 - 20.6 | Not specified | Not specified |
| Del19/T790M | 3.3 - 5.7 | 3.5 - 4.3 | Not specified |
| L858R/T790M | 3.3 - 5.7 | 3.5 - 4.3 | Not specified |
| Wild-Type (WT) EGFR | 60 - 722.7 | 20 - 519.1 | Not specified |
Data compiled from multiple preclinical studies.[4][5]
Table 2: Inhibition of Cell Proliferation in EGFR-Mutant NSCLC Cell Lines (IC50 values)
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) |
| H1975 | L858R/T790M | 1.9 - 12.4 |
| PC9 | Del19 | 1.9 - 12.4 |
IC50 values represent the concentration required for 50% inhibition of cell proliferation.[4]
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | EGFR Mutation | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| H1975 | L858R/T790M | 3 | 87 |
| H1975 | L858R/T790M | 10 | 90 |
| PC9 | Del19 | Not specified | Near complete |
| Patient-Derived (Del19) | Del19 | Not specified | 87.5 |
Tumor growth inhibition is compared to vehicle control.[4]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound's pharmacodynamics.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins (AKT and ERK).
Methodology:
-
Cell Culture and Treatment: EGFR-mutant NSCLC cell lines (e.g., H1975, PC9) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (e.g., pY1068), phosphorylated AKT (e.g., pS473), phosphorylated ERK (e.g., pT202/Y204), and their respective total protein counterparts. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Objective: To determine the inhibitory effect of this compound on the proliferation of EGFR-mutant cancer cells.
Methodology:
-
Cell Seeding: Cells (e.g., Ba/F3 cells engineered to express mutant EGFR or NSCLC cell lines) are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or other EGFR-TKIs for a prolonged period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intracranially injected with EGFR-mutant human NSCLC cells (e.g., H1975) or patient-derived tumor fragments.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at various doses daily, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the this compound-treated groups to the control group. Tumor growth inhibition (TGI) is calculated at the end of the study.
Visualizing Signaling Pathways and Workflows
This compound's Impact on EGFR Signaling
Caption: this compound inhibits mutant EGFR, blocking PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow for In Vitro Analysis
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action [jnjmedicalconnect.com]
- 5. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound | C30H34N8O3 | CID 121269225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Pharmacokinetic Profile of Lazertinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib (YH25448, Leclaza®) is a third-generation, oral, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that potently and selectively targets both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile suggests a favorable therapeutic window with potentially reduced side effects compared to earlier-generation EGFR-TKIs. Understanding the pharmacokinetic (PK) properties of this compound in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for this compound in animal studies, details relevant experimental methodologies, and visualizes key pathways and processes.
Core Pharmacokinetic Parameters in Animal Models
While extensive quantitative pharmacokinetic data from in vivo animal studies of this compound are not widely available in the public domain, preclinical studies in rats and dogs were foundational in determining the starting dose for first-in-human clinical trials.[3] The following tables summarize the available data on this compound's distribution and efficacy in various animal models.
Table 1: Brain Penetration of this compound in Animal Models
| Animal Model | Parameter | Value | Reference |
| Mouse | Kp,uu,brain (Unbound brain-to-plasma partition coefficient) | 0.29 | [4] |
| Rat | Kp,uu,brain (Unbound brain-to-plasma partition coefficient) | 0.087 | [4] |
| Cynomolgus Macaque | KP (Brain-to-plasma partition coefficient) | 0.97 | [4] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Model | Treatment | Tumor Growth Suppression | Reference |
| H1975 (L858R/T790M) Xenograft | 3 mg/kg, once daily for 13 days | 86.85% | [4] |
| YHIM-1009 (exon19del) Xenograft | 25 mg/kg, once daily for 20 days | 87.5% | [4] |
| H1975 Tumor-bearing Mice | 10 mg/kg, once daily | Near-complete tumor regression (90%) | [2] |
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Based on human studies, which can provide insights into the expected profile in animal models, this compound is orally administered.[1] Following a single oral dose of radiolabeled this compound in humans, approximately 86% of the dose was recovered in feces (<5% as unchanged drug) and 4% in urine (<0.2% as unchanged drug), indicating that fecal excretion is the primary route of elimination.[5]
In vitro studies have shown that this compound is primarily metabolized by glutathione (GSH) conjugation, mediated by glutathione S-transferase M1 (GSTM1), with a minor contribution from cytochrome P450 3A4 (CYP3A4).[5]
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound in animal models are not publicly available. However, based on standard practices for similar tyrosine kinase inhibitors, the following methodologies are likely to have been employed.
General In Vivo Pharmacokinetic Study Design
A typical experimental workflow for assessing the pharmacokinetics of an orally administered drug like this compound in rodents is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bktimes.net [bktimes.net]
- 4. This compound: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00800F [pubs.rsc.org]
- 5. go.drugbank.com [go.drugbank.com]
Lazertinib's Preclinical Blood-Brain Barrier Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data regarding the blood-brain barrier (BBB) penetration of Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is designed to target sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC), with a notable efficacy in treating brain metastases.[1][2] This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.
Quantitative Data on Blood-Brain Barrier Penetration
This compound has demonstrated significant penetration of the blood-brain barrier in preclinical and clinical studies, a critical attribute for an EGFR-TKI intended to treat NSCLC with central nervous system (CNS) metastases.[3][4] The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Brain-to-Plasma Concentration Ratios of this compound
| Animal Model | Cell Line (Intracranial) | Dose (mg/kg) | Brain-to-Plasma Ratio | Intracranial Tumor-to-Plasma Ratio | Intracranial Tumor-to-Brain Ratio | Reference |
| Mouse | H1975 | 10 | 0.9 | 7.0 | 7.9 | [5] |
Table 2: Cerebrospinal Fluid (CSF) Penetration of this compound in Clinical Studies
| Study Population | CSF Penetration Rate (%) | Metabolite (YH26334) CSF Penetration Rate (%) | Reference |
| EGFR M+ NSCLC with CNS Metastases | 46.2 | 33.1 | [6] |
Experimental Protocols
Detailed experimental protocols for the preclinical assessment of this compound's BBB penetration are not fully available in the public domain. However, based on the published literature, the following methodologies are representative of the approaches used in such studies.
In Vivo Intracranial Xenograft Model
This model is crucial for evaluating the efficacy of anti-cancer agents against brain metastases and assessing their ability to cross the BBB.
Objective: To establish an intracranial tumor model to evaluate the brain and tumor distribution of this compound.
Materials:
-
Cell Line: H1975 human NSCLC cell line, which harbors the L858R and T790M EGFR mutations.
-
Animals: Immunocompromised mice (e.g., BALB/c nude mice), typically 6-8 weeks old.
-
Reagents: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics, Matrigel, anesthesia (e.g., isoflurane), and this compound formulation.
-
Equipment: Stereotaxic apparatus, micro-syringe pump, animal imaging system (e.g., bioluminescence or MRI).
Procedure:
-
Cell Culture: H1975 cells are cultured in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Acclimatization: Mice are acclimatized for at least one week before the experiment with access to food and water ad libitum.
-
Intracranial Injection:
-
Mice are anesthetized using isoflurane.
-
The head is fixed in a stereotaxic frame.
-
A small burr hole is drilled in the skull at a predetermined coordinate (e.g., 2 mm posterior and 2 mm lateral to the bregma).
-
A suspension of H1975 cells (e.g., 5 x 10^5 cells in 5 µL of a 1:1 mixture of PBS and Matrigel) is injected into the brain parenchyma at a specific depth (e.g., 3 mm) using a micro-syringe pump at a slow and controlled rate.
-
The needle is left in place for a few minutes to prevent reflux before being slowly withdrawn. The burr hole is sealed with bone wax, and the incision is sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored using a non-invasive imaging modality such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
This compound Administration: Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally at the desired dose (e.g., 10 mg/kg).
-
Sample Collection and Analysis: At specified time points after the final dose, blood is collected via cardiac puncture, and the brain is perfused and harvested. The brain is dissected to separate the tumor from the surrounding normal brain tissue. Plasma is separated from the blood. The concentrations of this compound in plasma, brain tissue, and tumor tissue are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Blood-Brain Barrier Permeability Assay
In vitro models are utilized to assess the passive permeability and the potential for active transport of a compound across the BBB.
Objective: To determine the permeability of this compound across a cell monolayer simulating the BBB.
Materials:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells, often transfected with human efflux transporters like P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP).
-
Reagents: Cell culture medium (e.g., DMEM), FBS, antibiotics, Transwell inserts, test compound (this compound), and control compounds with known permeability.
-
Equipment: Cell culture incubator, plate reader or LC-MS/MS system.
Procedure:
-
Cell Seeding: MDCK cells are seeded onto the apical side of Transwell inserts and cultured until a confluent monolayer is formed, which is confirmed by measuring the trans-endothelial electrical resistance (TEER).
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer.
-
This compound is added to the apical (A) chamber (to measure A-to-B permeability) or the basolateral (B) chamber (to measure B-to-A permeability).
-
Samples are taken from the receiver chamber at various time points.
-
-
Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if the compound is a substrate of efflux transporters.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound's preclinical evaluation.
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the EGFR signaling cascade.
Experimental Workflow for In Vivo BBB Penetration Study
Caption: Workflow for in vivo BBB penetration assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. youtube.com [youtube.com]
- 4. Efficacy of this compound for symptomatic or asymptomatic brain metastases in treatment‐naive patients with advanced EGFR mutation‐positive non‐small cell lung cancer: Protocol of an open‐label, single‐arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracardiac Injection Mouse Model to Study Cancer Cell Dormancy in Brain Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lazertinib: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib (YH25448), marketed as LECLAZA®, is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by Yuhan Corporation and Janssen Biotech to address the challenges of treating non-small cell lung cancer (NSCLC) harboring EGFR mutations.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound, intended for professionals in the field of oncology and drug development.
Discovery and Rationale
The development of this compound was a deliberate effort to improve upon earlier generations of EGFR TKIs, including the third-generation inhibitor osimertinib.[4] The primary challenge with first- and second-generation TKIs was the near-inevitable development of resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1]
This compound was designed with two key objectives:
-
Potent and Selective Inhibition: To potently inhibit the activity of EGFR kinases with both primary sensitizing mutations (Exon 19 deletions [Ex19del] and L858R substitution) and the T790M resistance mutation.[1]
-
Wild-Type Sparing and CNS Penetration: To exhibit minimal activity against wild-type (WT) EGFR, thereby predicting a more favorable safety profile with fewer off-target toxicities (e.g., rash and diarrhea), and to effectively cross the blood-brain barrier (BBB) to treat and prevent brain metastases, a common site of disease progression.[5][6][7]
The chemical structure of this compound is distinct from osimertinib, notably featuring a substituted pyrazole group.[8] Insights from the original composition of matter patent (WO2016060443A2) reveal that extensive structure-activity relationship (SAR) studies were conducted. These studies demonstrated that the combination of a hydrophobic phenyl group and a hydrophilic amine substituent on the pyrazole ring was critical for achieving high potency and selectivity for mutant EGFR.[5][9]
Mechanism of Action
This compound exerts its therapeutic effect through the irreversible inhibition of mutant EGFR. It forms a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[7][10] This irreversible binding effectively blocks the autophosphorylation of the EGFR kinase and prevents the activation of downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[10][11] By halting these signals, this compound induces apoptosis (programmed cell death) in EGFR-mutant lung cancer cells.[10]
Preclinical Development
In Vitro Studies
Enzyme Inhibition Assays: this compound demonstrated potent and selective inhibition of mutant EGFR kinase activity. In cell-free kinase assays, it showed low nanomolar IC50 values against EGFR single and double mutations, while being significantly less potent against WT EGFR and other kinases like HER2 and HER4.[5][12]
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target Kinase | This compound IC50 (nM) | Reference(s) |
|---|---|---|
| EGFR Ex19del | 5.0 | [12] |
| EGFR L858R | 20.6 | [12] |
| EGFR T790M | 1.7 - 20.6 | [5] |
| EGFR Ex19del/T790M | 1.7 | [12] |
| EGFR L858R/T790M | 2.0 | [12] |
| EGFR Wild-Type | 76 | [12] |
| HER2 Wild-Type | 133 |[13] |
Cell-Based Assays: In cell proliferation assays, this compound effectively inhibited the growth of NSCLC cell lines harboring EGFR mutations. The 50% growth inhibition (GI50) values were in the low nanomolar range for mutant cell lines (e.g., PC-9 [Ex19del] and NCI-H1975 [L858R/T790M]), while being substantially higher for cells with WT EGFR, confirming its mutant selectivity.[12] Furthermore, Western blot analyses confirmed that this compound treatment led to a dose-dependent reduction in the phosphorylation of EGFR and its downstream effectors, AKT and ERK, in mutant cell lines.[10][14]
Table 2: In Vitro Cell Proliferation Inhibition (GI50, nM)
| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | Reference(s) |
|---|---|---|---|
| PC-9 | Ex19del | 5 | [12] |
| NCI-H1975 | L858R/T790M | 6 | [12] |
| H2073 | Wild-Type | 711 |[12] |
In Vivo Studies
Xenograft Models: this compound demonstrated significant anti-tumor activity in various in vivo models. In mice bearing subcutaneous patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) of EGFR-mutant NSCLC, oral administration of this compound resulted in dose-dependent tumor regression.[10][15]
CNS Metastasis Models: A key differentiator for this compound is its high degree of BBB penetration.[5] In mouse models where human NSCLC cells were implanted intracranially, this compound treatment led to significant inhibition of brain tumor growth and prolonged survival compared to control groups and even other EGFR TKIs.[5][6][9] This preclinical evidence was a strong indicator of its potential clinical efficacy against CNS metastases.
Experimental Protocols
Kinase Inhibition Assay (Time-Resolved FRET):
-
Principle: Measures the inhibitory effect of the compound on the phosphorylation of a peptide substrate by a specific EGFR kinase (WT or mutant variants).
-
Methodology: Recombinant EGFR enzymes, a ULight-poly-GT peptide substrate, ATP, and serially diluted this compound were combined in a kinase assay buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 2mM DTT, 0.01% Tween-20). The reaction was incubated at room temperature for 1 hour and stopped with EDTA. The amount of phosphorylated substrate was quantified using TR-FRET technology. IC50 values were calculated from dose-response curves.[1]
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Principle: Measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Methodology: NSCLC cells (e.g., PC-9, NCI-H1975) were seeded in 96-well plates. After cell attachment, they were treated with various concentrations of this compound for 72 hours. The CellTiter-Glo® reagent was then added, and luminescence was measured. GI50 values were determined by plotting cell viability against drug concentration.[1]
Western Blot for EGFR Phosphorylation:
-
Principle: Detects the levels of specific proteins (total and phosphorylated forms) to assess the inhibition of signaling pathways.
-
Methodology: H1975 cells were treated with dose-escalating concentrations of this compound for 2 hours. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (e.g., pY1068) and total EGFR. A secondary antibody conjugated to HRP was used for detection via chemiluminescence.[13][14]
Patient-Derived Xenograft (PDX) Model:
-
Principle: Evaluates the in vivo efficacy of a drug on human tumors grown in immunodeficient mice.
-
Methodology: Tumor fragments from an NSCLC patient are surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice). Once tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized into treatment (this compound, p.o., daily) and vehicle control groups. Tumor volume is measured regularly with calipers. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.[16][17]
Clinical Development and Efficacy
This compound has been evaluated in several pivotal clinical trials that have established its efficacy and safety profile.
Phase I/II Study (LASER201 / NCT03046992)
This first-in-human study evaluated this compound in patients with advanced EGFR-mutant NSCLC who had progressed on prior EGFR TKIs. The recommended Phase 2 dose was established at 240 mg once daily.[18]
-
Second-Line T790M-Positive Cohort: In 76 patients with confirmed T790M mutation, this compound demonstrated robust and durable responses.[19]
-
First-Line Cohort: A cohort of 43 treatment-naïve patients was also evaluated.[14][20]
Table 3: Key Efficacy Results from LASER201 Trial
| Endpoint | 2nd-Line T790M+ (n=76) | 1st-Line (n=43) | Reference(s) |
|---|---|---|---|
| ORR | 55.3% | 70.0% | [19][20] |
| Median PFS | 11.1 months | 24.6 months | [19][20] |
| Median DoR | 17.7 months | 23.5 months | [20][21] |
| Median OS | 38.9 months | Not Estimable | [14][22][23] |
| Intracranial ORR | 85.7% (n=7) | Not specified |[19] |
Phase III Study (LASER301 / NCT04248829)
This randomized, double-blind study compared this compound to the first-generation TKI Gefitinib as a first-line treatment for 393 patients with EGFR-mutant advanced NSCLC.[24][25]
-
Primary Endpoint: this compound met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to Gefitinib.[26] The PFS benefit was consistent across all predefined subgroups, including in patients with CNS metastases at baseline.[24]
Table 4: Key Efficacy Results from LASER301 Trial (this compound vs. Gefitinib)
| Endpoint | This compound | Gefitinib | Hazard Ratio (95% CI) | Reference(s) |
|---|---|---|---|---|
| Median PFS | 20.6 months | 9.7 months | 0.45 (0.34 - 0.58) | [24][26] |
| ORR | 76% | 76% | - | [24][26] |
| Median DoR | 19.4 months | 8.3 months | - | [24][26] |
| 18-month OS Rate | 80% | 72% | 0.74 (0.51 - 1.08) |[25] |
Phase III Study (MARIPOSA / NCT04487080)
This landmark trial evaluated this compound in combination with amivantamab (an EGFR-MET bispecific antibody) against osimertinib monotherapy in the first-line setting for over 1,000 patients with EGFR-mutant NSCLC.[10][21]
-
Primary Endpoint: The combination of amivantamab and this compound significantly improved PFS compared to osimertinib, establishing a new standard-of-care option in this setting.[27] This combination therapy received FDA approval in August 2024.[5][28]
Table 5: Key Efficacy Results from MARIPOSA Trial (Amivantamab + this compound vs. Osimertinib)
| Endpoint | Amivantamab + this compound | Osimertinib | Hazard Ratio (95% CI) | Reference(s) |
|---|
| Median PFS | 23.7 months | 16.6 months | 0.70 (0.58 - 0.85) |[27] |
Mechanisms of Resistance to this compound
As with other third-generation EGFR TKIs, acquired resistance to this compound eventually develops. Studies utilizing circulating tumor DNA (ctDNA) from patients progressing on this compound have identified several resistance mechanisms.
-
On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary EGFR C797S mutation, which is located at the covalent binding site of the drug, thereby preventing irreversible inhibition.[25][29]
-
Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways. The most frequently observed include:
-
T790M Loss: In patients initially treated for T790M-positive disease, the loss of the T790M clone is also a common finding at the time of progression.[29]
The spectrum of resistance mechanisms is broadly similar to that seen with osimertinib, though with some differences in frequency, highlighting the complex clonal evolution under the selective pressure of targeted therapy.[29]
Conclusion
This compound is a potent, selective, and CNS-penetrant third-generation EGFR TKI that has demonstrated significant clinical benefit for patients with EGFR-mutant NSCLC. Its development, from rational design based on SAR studies to successful Phase III trials, represents a significant advancement in the field. As a monotherapy, it has proven superior to first-generation TKIs, and in combination with amivantamab, it has surpassed the efficacy of osimertinib in the first-line setting. Ongoing research continues to explore its role in various clinical scenarios and to develop strategies to overcome the inevitable challenge of acquired resistance.
References
- 1. glpbio.com [glpbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Yuhan licences lung cancer asset to Janssen in $1.25bn deal [pharmaceutical-technology.com]
- 4. This compound improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: breaking the mold of third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II, multicenter study of this compound as consolidation therapy in patients with locally advanced, unresectable, EGFR mutation‐positive non‐small cell lung cancer (stage III) who have not progressed following definitive, platinum‐based, chemoradiation therapy (PLATINUM trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of this compound and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. MARIPOSA: phase 3 study of first-line amivantamab + this compound versus osimertinib in EGFR-mutant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yuhan secures US patent for lung cancer drug this compound, blocking copycats < Pharma < Article - KBR [koreabiomed.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. This compound in patients with EGFR mutation-positive advanced non-small-cell lung cancer: results from the dose escalation and dose expansion parts of a first-in-human, open-label, multicentre, phase 1-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Phase 1/2 Study of this compound 240 mg in Patients With Advanced EGFR T790M-Positive NSCLC After Previous EGFR Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound as a frontline treatment in patients with EGFR-mutated advanced non-small cell lung cancer: Long-term follow-up results from LASER201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hra.nhs.uk [hra.nhs.uk]
- 22. NCT04487080 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 23. Overall Survival with Amivantamab-Lazertinib in EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. ascopubs.org [ascopubs.org]
- 26. “this compound's meticulous patent strategy which only the patent attorneys can see” : kyoyeonip [en.kyoyeonip.com]
- 27. US20240270733A1 - Hydrate form of this compound mesylate, preparation method thereof and use thereof - Google Patents [patents.google.com]
- 28. snu.elsevierpure.com [snu.elsevierpure.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
Lazertinib as a third-generation irreversible EGFR TKI
An In-depth Technical Guide to Lazertinib: A Third-Generation Irreversible EGFR TKI
Introduction
This compound (YH-25448, JNJ-73841937) is an oral, potent, brain-penetrant, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations that confer sensitivity to TKIs, such as exon 19 deletions (del19) and the L858R point mutation, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3] The T790M mutation is the most common mechanism of acquired resistance, accounting for 50-60% of cases in patients who progress on first- or second-generation EGFR-TKIs.[2][4] this compound's high selectivity and ability to cross the blood-brain barrier address key unmet needs in the treatment of non-small cell lung cancer (NSCLC).[4][5] In January 2021, this compound (brand name Leclaza™) was approved in South Korea for the treatment of patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.[1][2]
Mechanism of Action and Structural Basis
This compound functions by irreversibly inhibiting the kinase activity of mutant EGFR.[6] This is achieved through the formation of a covalent bond with the Cys797 residue located in the ATP-binding site of the EGFR kinase domain.[2][3] This irreversible binding blocks downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which ultimately inhibits cancer cell proliferation and induces apoptosis.[2][5][6]
The chemical structure of this compound is distinguished from other third-generation TKIs like osimertinib by its substituted pyrazole moiety.[7][8] This distinctive group, featuring a hydrophobic phenyl and a hydrophilic amine, facilitates both van der Waals interactions and hydrogen bonds within the EGFR kinase domain.[8][9][10] These interactions are crucial for its high selectivity for T790M-mutant EGFR, leading to a wider therapeutic index and potentially fewer off-target toxicities, such as skin-related adverse events, compared to other TKIs.[3][4]
Preclinical Profile
In Vitro Activity
This compound has demonstrated potent inhibitory activity against various EGFR mutations in cell-free kinase assays and cell-based viability assays.[2] It shows high selectivity for sensitizing and T790M mutations over wild-type EGFR, suggesting a favorable safety profile.[2][3]
| EGFR Mutation | Assay Type | This compound IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) | Gefitinib IC₅₀ (nmol/L) |
| Del19 | Cell Viability (Ba/F3) | 3.3 | 3.5 | 10.2 |
| L858R | Cell Viability (Ba/F3) | 5.4 | 4.3 | 25.4 |
| Del19/T790M | Cell Viability (Ba/F3) | 3.3 | 3.7 | 7625.2 |
| L858R/T790M | Cell Viability (Ba/F3) | 5.7 | 4.2 | >10000 |
| WT EGFR | Cell Viability (Ba/F3) | 722.7 | 519.1 | 114.5 |
| Del19 | Kinase Inhibition | 1.7 | - | - |
| L858R | Kinase Inhibition | 2.1 | - | - |
| T790M | Kinase Inhibition | 20.6 | - | - |
| WT EGFR | Kinase Inhibition | 60 | 20 | - |
| Source: Data compiled from preclinical studies.[2][3] |
In Vivo Activity
In vivo studies using mouse xenograft models have confirmed this compound's potent anti-tumor activity. In H1975 tumor-bearing mice (harboring L858R/T790M mutations), this compound demonstrated superior tumor regression compared to osimertinib.[2][3] At a dose of 10 mg/kg, which is clinically equivalent to 240 mg once daily, this compound achieved near-complete tumor regression (90%).[2][3]
Crucially, this compound has shown excellent penetration of the blood-brain barrier.[4] In mouse models with intracranial tumors, the relative exposure ratios of intracranial tumor-to-plasma and intracranial tumor-to-brain were 7.0 and 7.9, respectively.[2] This suggests this compound can effectively inhibit tumor growth within the central nervous system (CNS), a common site for metastasis in NSCLC patients.[2][4]
Clinical Efficacy and Safety
This compound has been evaluated in several clinical trials, demonstrating significant efficacy and a manageable safety profile.
LASER201 (Phase I/II Study)
This study evaluated this compound in patients with advanced EGFR T790M-positive NSCLC who had progressed on previous EGFR TKIs.[11]
| Endpoint | This compound 240 mg (n=76) |
| Objective Response Rate (ORR) | 55.3% (95% CI: 44.1-66.4) |
| Disease Control Rate (DCR) | 89.5% (95% CI: 82.6-96.4) |
| Median Progression-Free Survival (PFS) | 11.1 months (95% CI: 5.5-16.4) |
| Median Duration of Response (DoR) | 13.8 months (95% CI: 9.6-NR) |
| Intracranial ORR (n=7) | 85.7% (95% CI: 59.8-100.0) |
| Source: Data from the LASER201 study.[11][12] |
The most common treatment-emergent adverse events (TEAEs) were rash (37.2%), pruritus (34.6%), and paresthesia (33.3%), which were mostly mild to moderate in severity.[11]
LASER301 (Phase III Study)
This global, randomized study compared this compound with gefitinib as a first-line treatment for patients with EGFR-mutated advanced NSCLC.[4]
| Endpoint | This compound (n=196) | Gefitinib (n=197) | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | 20.6 months | 9.7 months | 0.45 (95% CI: 0.34-0.58; P < .001) |
| Objective Response Rate (ORR) | 76% | 76% | - |
| Median Duration of Response (DoR) | 19.4 months | 8.3 months | - |
| 18-Month Survival Rate | 80% | 72% | 0.74 (95% CI: 0.51-1.08) |
| Source: Data from the LASER301 study.[4][13] |
This compound demonstrated a statistically significant and clinically meaningful improvement in PFS compared to gefitinib.[4][13] The safety profile was consistent with previous reports, with paresthesia being a distinctive but manageable adverse event.[4]
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to this compound eventually develops. Understanding these mechanisms is crucial for developing subsequent treatment strategies.
-
On-Target Resistance : The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which is located at the covalent binding site for irreversible TKIs.[14][15] The C797S mutation prevents this compound from forming its covalent bond, thereby restoring kinase activity.[15]
-
Off-Target Resistance :
-
T790M Loss : A significant portion of patients develop resistance through the loss of the T790M mutation, suggesting clonal evolution under the selective pressure of the drug.[11][14][16]
-
Bypass Pathway Activation : Activation of alternative signaling pathways can bypass the need for EGFR signaling. This includes gene amplifications in MET, ERBB2 (HER2), CCNE1, and alterations in the PI3K/AKT pathway (e.g., PIK3CA mutations).[14]
-
Experimental Protocols
Cell-Free Kinase Inhibition Assay (TR-FRET)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various EGFR kinase domains.
-
Objective : To measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR proteins.
-
Methodology : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used.[17]
-
Materials :
-
Recombinant EGFR enzymes (WT, Del19, L858R, T790M, etc.).
-
This compound, serially diluted (e.g., 0.01-10 μM).
-
ULight-poly-GT peptide substrate.
-
ATP.
-
Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
EDTA for stopping the reaction.
-
Europium-labeled anti-phosphopeptide antibody.
-
96-well or 384-well plates.
-
Multilabel plate reader with TR-FRET capability.
-
-
Procedure :
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the EGFR enzyme, the ULight-poly-GT substrate, ATP, and the corresponding dilution of this compound.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the kinase reaction by adding EDTA.
-
Add the Europium-labeled anti-phosphopeptide antibody, which specifically binds to the phosphorylated substrate.
-
Incubate for 30 minutes at room temperature to allow antibody binding.
-
Measure the LANCE signal on a multilabel reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). The ratio of acceptor (665 nm) to donor (615 nm) fluorescence is proportional to the amount of phosphorylated substrate.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of this compound concentration using appropriate software (e.g., GraphPad Prism).[17]
-
Cell Viability and Growth Inhibition Assay
This protocol determines the effect of this compound on the viability of cancer cell lines harboring different EGFR mutations.
-
Objective : To assess the potency of this compound in inhibiting the growth of EGFR-dependent cancer cells.
-
Methodology : Quantifying cell viability by measuring cellular ATP levels.[17][18]
-
Materials :
-
NSCLC cell lines (e.g., H1975 for L858R/T790M) or engineered cells (e.g., Ba/F3) expressing specific EGFR mutations.[2]
-
Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS.
-
This compound, serially diluted.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Luminometer.
-
-
Procedure :
-
Seed cells onto a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 5, 10, 100 nM) or vehicle control.
-
Incubate the plates for 72 hours in a humidified incubator with 5% CO₂.[17]
-
After incubation, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
-
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in an animal model.
-
Objective : To determine the in vivo efficacy of this compound in suppressing tumor growth.
-
Methodology : A subcutaneous xenograft model using immunodeficient mice.[19]
-
Materials :
-
Procedure :
-
Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle orally, once daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.[19]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for pEGFR).[20]
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI) to assess efficacy.
-
Conclusion
This compound is a highly effective third-generation EGFR TKI with a distinct chemical structure that confers high selectivity for sensitizing and T790M resistance mutations while sparing wild-type EGFR.[2][8] Its strong preclinical performance, particularly its ability to penetrate the blood-brain barrier, has translated into significant clinical benefits, offering improved progression-free survival for patients with EGFR-mutated NSCLC.[2][4] While acquired resistance through mechanisms like the C797S mutation remains a challenge, ongoing research into combination therapies, such as with the EGFR-MET bispecific antibody amivantamab, continues to expand the therapeutic potential of this compound in the evolving landscape of NSCLC treatment.[14][21]
References
- 1. Cardiac Safety Assessment of this compound: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00800F [pubs.rsc.org]
- 9. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Phase 1/2 Study of this compound 240 mg in Patients With Advanced EGFR T790M-Positive NSCLC After Previous EGFR Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. EGFR C797S as a Resistance Mechanism of this compound in Non-small Cell Lung Cancer with EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. glpbio.com [glpbio.com]
- 18. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The potential of this compound and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Lazertinib's In Vitro Activity Profile on Wild-Type EGFR: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro effects of Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), on wild-type (WT) EGFR. This compound is recognized for its high selectivity for activating and resistance mutations in EGFR, while demonstrating significantly less potency against the wild-type form of the receptor.[1][2][3] This characteristic is crucial for its favorable safety profile, particularly in minimizing off-target toxicities commonly associated with less selective EGFR inhibitors.[2] This document details the quantitative inhibitory activity of this compound against WT EGFR, outlines the experimental methodologies used for its characterization, and visualizes the pertinent cellular signaling pathways.
Quantitative Inhibitory Activity
This compound's inhibitory effect on wild-type EGFR has been quantified in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values from preclinical studies are summarized below, demonstrating its reduced potency against WT EGFR compared to mutant forms.
| Assay Type | Cell Line/System | IC50 (nmol/L) for Wild-Type EGFR | Reference |
| Cell-Based Viability Assay | Ba/F3 | 722.7 | (Park, et al., 2016) |
| Cell-Free Kinase Inhibition Assay | Recombinant Human EGFR | 60 | (Cho, et al., LASER201 study presentation) |
Mechanism of Action
This compound functions as an oral, irreversible, third-generation EGFR-TKI.[2] Its mechanism of action involves the formation of a covalent bond with the Cys797 residue located in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding effectively blocks the downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, ultimately leading to the induction of apoptosis in EGFR-dependent cells. While highly potent against sensitizing and T790M resistance mutations, its binding affinity and inhibitory activity against wild-type EGFR are significantly lower.[1]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound's effect on wild-type EGFR are provided below.
Cell-Free EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified, recombinant wild-type EGFR kinase.
Materials:
-
Recombinant full-length human wild-type EGFR enzyme
-
LanthaScreen™ Tb-anti-pTyr (PY20) antibody
-
GFP-tagged EGFR substrate (e.g., GFP-poly-GT)
-
ATP
-
TR-FRET dilution buffer
-
This compound (or other test compounds)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the TR-FRET dilution buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the GFP-tagged EGFR substrate and ATP in the TR-FRET dilution buffer.
-
Enzyme Preparation: Dilute the recombinant wild-type EGFR enzyme to the appropriate concentration in the TR-FRET dilution buffer.
-
Assay Plate Setup: Add the diluted this compound and control solutions to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the reaction mixture followed by the diluted EGFR enzyme to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Tb-anti-pTyr (PY20) antibody to each well to stop the reaction and allow for antibody binding to the phosphorylated substrate.
-
Signal Measurement: After a further incubation period, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the effect of this compound on the proliferation of Ba/F3 cells engineered to express human wild-type EGFR. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[4] Transfection with a constitutively active kinase, such as EGFR, can render these cells IL-3 independent.[4][5]
Materials:
-
Ba/F3 cells stably expressing human wild-type EGFR
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Ba/F3-EGFR-WT cells in a 96-well plate at a density of approximately 5,000 cells per well in IL-3-free medium.
-
Compound Addition: Prepare a serial dilution of this compound in the cell culture medium and add it to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each this compound concentration compared to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the EGFR signaling pathway and the general workflow of the in vitro assays described.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Cell-Free Kinase Inhibition Assay Workflow.
Caption: Ba/F3 Cell Proliferation Assay Workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
The Covalent Binding Mechanism and Hinge Interaction
An In-depth Technical Guide: The Structural Basis for Lazertinib's Selectivity
This compound (YH25448) is an oral, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][2] Its clinical efficacy is rooted in its high selectivity for EGFR proteins with activating mutations (such as L858R and Del19) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1][3] This selectivity profile is crucial for minimizing off-target toxicities commonly associated with earlier generation TKIs. This guide elucidates the molecular interactions and structural features that form the basis of this compound's potent and selective inhibition.
Like other third-generation EGFR TKIs, this compound's mechanism involves both reversible and irreversible binding steps within the ATP-binding site of the EGFR kinase domain.[1] The aminopyrimidine scaffold, a common motif in kinase inhibitors, anchors the molecule to the hinge region of the kinase through hydrogen bonds with the backbone of Met793.[4][5] Following this initial binding, a reactive acrylamide "warhead" forms a permanent, covalent bond with the thiol group of Cys797.[1][6] This irreversible bond is a key contributor to the drug's high potency.[6]
The Pyrazole Moiety: The Key to Selectivity
The defining structural feature of this compound, which distinguishes it from its counterpart osimertinib, is its substituted pyrazole ring.[4][7] This moiety replaces the N-methylindole group found in osimertinib and is primarily responsible for this compound's improved selectivity and medicinal chemistry properties.[4][6] The pyrazole features two critical substituents: a hydrophobic phenyl group and a hydrophilic methyleneamine group, which engage in distinct and crucial interactions within the EGFR binding pocket.[4][8][9]
Van der Waals Interactions with the T790M "Gatekeeper" Residue
The primary basis for selectivity against the T790M mutation is the interaction between this compound's hydrophobic phenyl ring and the methionine residue at position 790.[4] In first-generation TKI resistance, the smaller threonine at the "gatekeeper" position 790 is replaced by a bulkier methionine (T790M), causing steric hindrance that prevents older inhibitors from binding effectively.[10][11]
This compound's design capitalizes on this change. Its phenyl group forms favorable van der Waals interactions with the T790M side chain.[4][12] This interaction stabilizes the drug within the binding pocket of the mutant enzyme, contributing significantly to its high potency against T790M-containing EGFR.[4] Osimertinib achieves its T790M selectivity through an analogous interaction via its N-methylindole group.[4]
Sparing Wild-Type EGFR
This compound's selectivity for mutant EGFR over WT EGFR is a critical aspect of its improved safety profile.[13] This WT-sparing effect is also governed by the pyrazole's phenyl group. In WT EGFR, which has a smaller threonine at position 790, the binding pocket contains a polar water network.[12] The introduction of this compound's hydrophobic phenyl ring into this polar environment is energetically unfavorable, likely disrupting this water network and weakening the binding affinity to WT EGFR.[12]
Furthermore, structural analyses suggest that the pyrazole substituents cause steric repulsion with the catalytic lysine (K745) in the WT kinase, forcing the side chain to reposition. This interaction may further diminish this compound's binding to WT EGFR.[4]
Distinctive Hydrogen Bonding
The hydrophilic methyleneamine substituent on the pyrazole ring provides an additional layer of interaction unique to this compound.[4] Crystal structures reveal that this group can form hydrogen bonds, such as with the carboxylic acid side chain of Asp855.[6] It can also form an intramolecular hydrogen bond with the carbonyl of the acrylamide moiety.[12][14] These H-bonding interactions, which are distinct from those of osimertinib, contribute to the overall binding affinity and efficacy of this compound.[4]
Quantitative Data on this compound's Potency and Selectivity
Biochemical and cellular assays have quantified this compound's potent inhibition of mutant EGFR and its selectivity over WT EGFR. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate this selectivity profile, often in direct comparison to osimertinib.
Table 1: In Vitro Kinase Inhibition (IC50)
| Compound | EGFR Del19/T790M (nM) | EGFR L858R/T790M (nM) | EGFR Del19 (nM) | EGFR L858R (nM) | EGFR Wild-Type (nM) |
| This compound | 1.7 | 2.0 | 5.0 | 20.6 | 60 - 76 |
| Osimertinib | - | - | - | - | 20 - 519.1 |
Data compiled from multiple sources. Note that absolute values can vary based on specific assay conditions.[1][15]
Table 2: Cellular Antiproliferative Activity (EC50) in Ba/F3 Cells
| Compound | EGFR (L858R) (nM) | EGFR (L858R/T790M) (nM) | WT HER2 (nM) |
| This compound | 4.8 ± 2 | 7.4 ± 1 | >100 |
| Osimertinib | 3.2 ± 1 | 4.9 ± 0.4 | 19 ± 1 |
Source: Heppner et al., ACS Medicinal Chemistry Letters, 2022.[4]
These data confirm that this compound is a highly potent inhibitor of EGFR with activating and T790M resistance mutations.[15] Notably, it demonstrates a higher IC50 for WT EGFR compared to osimertinib in some studies, underscoring its superior selectivity.[1][11] Additionally, this compound shows significantly less activity against HER2, which may contribute to its favorable cardiac safety profile.[2][4]
Experimental Protocols
The structural and functional understanding of this compound's selectivity is derived from key experimental techniques.
X-ray Crystallography of this compound-EGFR Complex
This technique provides atomic-level detail of the inhibitor's binding mode.
-
Protein Expression and Purification : The human EGFR kinase domain (residues 696-1022), both WT and mutant (e.g., T790M/V948R), is expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system. The protein is then purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Crystallization : The purified EGFR kinase domain is concentrated and mixed with a reservoir solution containing precipitants (e.g., polyethylene glycol), buffers, and salts. Crystals are grown using the hanging-drop vapor-diffusion method.
-
Soaking and Data Collection : this compound, dissolved in a suitable solvent like DMSO, is introduced to the crystals (soaking) to allow it to bind to the EGFR protein. The crystals are then flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron light source.
-
Structure Determination : The diffraction data are processed to determine the electron density map. The structure of this compound bound to EGFR is then built and refined to yield the final coordinates. The resulting structures (e.g., PDB IDs 7UKV for WT and 7UKW for T790M/V948R) reveal the precise molecular interactions.[4][16]
Time-Dependent Kinase Inhibition Assay
This biochemical assay is used to determine the kinetic parameters of irreversible inhibitors like this compound, including the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).
-
Reaction Setup : Purified recombinant EGFR kinase domains (WT or mutant) are pre-incubated with varying concentrations of this compound for specific time intervals in a reaction buffer.
-
Initiation of Kinase Reaction : The kinase reaction is initiated by adding a peptide substrate and a fixed concentration of ATP (often at its K_m value).
-
Detection : The rate of substrate phosphorylation is measured over time. This is often done using mobility-shift microfluidic capillary electrophoresis or luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : The observed rate constants (k_obs) are plotted against the inhibitor concentration. The data are then fitted to kinetic equations to calculate the k_inact and K_I values. The overall potency is often expressed as k_inact/K_I.[4]
Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the viability of cancer cells engineered to express specific EGFR mutations.
-
Cell Culture : Murine pro-B (Ba/F3) cells, which are dependent on cytokine signaling for survival, are engineered to stably express human EGFR variants (e.g., L858R/T790M). These cells are cultured in appropriate media.
-
Drug Treatment : Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a set period (e.g., 72 hours).
-
Viability Measurement : Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis : The luminescence data are normalized to untreated controls. The resulting dose-response curves are fitted to a sigmoidal model to determine the EC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.[4]
Visualizing the Molecular Basis of Selectivity
Diagrams generated using Graphviz can illustrate the key pathways and interactions central to this compound's function.
Caption: EGFR signaling pathway inhibited by this compound.
Caption: Logical flow of this compound's selective binding.
Caption: Experimental workflow for kinase inhibition assays.
Conclusion
The structural basis for this compound's selectivity is a multi-faceted mechanism centered on its unique substituted pyrazole moiety. The hydrophobic phenyl group engages in favorable van der Waals interactions with the T790M gatekeeper residue, driving potency against resistant tumors, while simultaneously causing unfavorable interactions in the polar pocket of wild-type EGFR, ensuring its WT-sparing profile. This is complemented by distinct hydrogen bonding from the hydrophilic amine group. These precise molecular interactions, confirmed through crystallographic and biochemical studies, provide this compound with a superior selectivity profile, which translates to a potent anti-tumor efficacy with an improved safety margin in the treatment of EGFR-mutant NSCLC.[4][10]
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: on the Way to Its Throne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00800F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: breaking the mold of third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. rcsb.org [rcsb.org]
Methodological & Application
Lazertinib In Vitro Assay Protocols for NSCLC Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lazertinib is a potent, third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that selectively targets sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile makes it a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the in vitro evaluation of this compound's efficacy and mechanism of action in NSCLC cell lines. The included protocols cover cell viability, western blotting for signaling pathway analysis, and apoptosis assays. Additionally, quantitative data on this compound's activity are summarized, and its signaling pathway and a typical experimental workflow are visualized.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule that, when mutated, can drive the proliferation and survival of cancer cells, particularly in NSCLC. This compound is designed to overcome the limitations of earlier-generation EGFR-TKIs by effectively inhibiting the T790M mutation, a common mechanism of acquired resistance. Its mechanism of action involves the irreversible covalent binding to the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[3][4] This action blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, ultimately leading to the induction of apoptosis in EGFR-mutant lung cancer cells.[3] Furthermore, this compound exhibits significant penetration of the blood-brain barrier, making it a promising agent for treating brain metastases in NSCLC patients.[4]
Data Presentation
The following tables summarize the in vitro potency of this compound against various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented to quantify the drug's efficacy.
Table 1: IC50 Values of this compound Against EGFR Kinase Activity
| EGFR Mutation Status | IC50 (nM) |
| Del19/T790M | 1.7 |
| L858R/T790M | 2 |
| Del19 | 5 |
| L858R | 20.6 |
| Wild Type | 76 |
Data sourced from Selleck Chemicals.[5]
Table 2: GI50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation | GI50 (nM) |
| H1975 | L858R/T790M | 6 |
| PC9 | del19 | 5 |
| H2073 | Wild Type | 711 |
Data sourced from Selleck Chemicals.[5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental approach to its in vitro testing, the following diagrams were generated using the DOT language.
Caption: this compound's inhibition of mutant EGFR and downstream signaling.
Caption: Workflow for in vitro evaluation of this compound in NSCLC cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effect of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, PC9, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 value.
Western Blot Analysis
This protocol details the procedure for analyzing the phosphorylation status of EGFR and downstream signaling proteins in response to this compound treatment.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
NSCLC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the western blot analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
References
- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. origene.com [origene.com]
- 4. The Epidermal Growth Factor Receptor (EGFR) Is Proteolytically Modified by the Matriptase-Prostasin Serine Protease Cascade in Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
Application Notes and Protocols for Lazertinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in cell culture experiments. The provided protocols and data will enable researchers to effectively design and execute experiments to study the efficacy and mechanism of action of this compound in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) with EGFR mutations.
Mechanism of Action
This compound is an oral, irreversible, third-generation EGFR-TKI.[1][2] It selectively targets both sensitizing EGFR mutations (Exon 19 deletions and L858R substitution) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[3] The primary mechanism involves the formation of a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[1][4] This irreversible binding effectively blocks the downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which are crucial for cancer cell proliferation and survival.[2][4][5] Consequently, this inhibition leads to the induction of apoptosis in EGFR-mutant cancer cells.[3][4]
Recommended this compound Concentrations
The optimal concentration of this compound for cell culture experiments is dependent on the cell line, the specific EGFR mutation status, and the experimental endpoint. The following tables summarize the effective concentrations of this compound from various in vitro studies.
Table 1: IC50 Values of this compound for Inhibition of Kinase Activity
| EGFR Mutation Status | IC50 Range (nmol/L) | Assay Type |
| T790M | 1.7 - 20.6 | Cell-free in vitro kinase inhibition |
| T790M/L858R | 1.7 - 20.6 | Cell-free in vitro kinase inhibition |
| L858R | 1.7 - 20.6 | Cell-free in vitro kinase inhibition |
| Wild-Type (WT) | 76 | Cell-free in vitro kinase inhibition |
Data sourced from preclinical studies.[3]
Table 2: IC50 Values of this compound for Cell Viability Reduction
| Cell Line | EGFR Mutation(s) | Mean IC50 (nmol/L) |
| Ba/F3 | Del19 | 3.3 - 5.7 |
| Ba/F3 | L858R | 3.3 - 5.7 |
| Ba/F3 | Del19/T790M | 3.3 - 5.7 |
| Ba/F3 | L858R/T790M | 3.3 - 5.7 |
| Ba/F3 | Wild-Type (WT) | 722.7 |
| H1975 (NSCLC) | L858R/T790M | < 1 |
These values highlight this compound's high potency against mutant EGFR while sparing wild-type EGFR.[1][3][6]
Table 3: Recommended Concentration Ranges for Common Assays
| Experimental Assay | Cell Type | Recommended Concentration Range | Treatment Duration |
| Cell Viability (e.g., MTT, CellTiter-Glo) | EGFR-mutant NSCLC cells | 1 nM - 100 nM | 72 hours |
| Western Blot (p-EGFR, p-AKT, p-ERK) | EGFR-mutant NSCLC cells | 5 nM - 100 nM | 24 - 72 hours |
| Apoptosis (e.g., Annexin V) | EGFR-mutant NSCLC cells | 10 nM - 100 nM | 48 - 72 hours |
These are starting recommendations and should be optimized for specific cell lines and experimental conditions. A dose-response experiment is highly recommended to determine the optimal concentration for your system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for cell culture experiments.
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Caption: General experimental workflow for this compound treatment in cell culture.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
EGFR-mutant cancer cell line (e.g., H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for EGFR Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream targets.
Materials:
-
EGFR-mutant cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound treatment.
Materials:
-
EGFR-mutant cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action [jnjmedicalconnect.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. glpbio.com [glpbio.com]
Application Notes and Protocols: Determining the IC50 of Lazertinib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lazertinib is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly selective for sensitizing and T790M resistance mutations in EGFR.[1][2] It demonstrates potent anti-tumor activity in non-small cell lung cancer (NSCLC) models with these mutations, while sparing wild-type EGFR, potentially leading to a better safety profile compared to earlier generation TKIs.[1][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data presentation guidelines and a summary of its mechanism of action.
Introduction to this compound
This compound is a covalent inhibitor that binds to the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[1][4] This irreversible binding effectively blocks EGFR downstream signaling pathways, including the phosphorylation of EGFR, AKT, and ERK, ultimately leading to the induction of apoptosis in EGFR-mutant cancer cells.[1][4][5] Its high selectivity for mutant forms of EGFR, including exon 19 deletions (Del19), L858R substitutions, and the T790M resistance mutation, makes it a critical therapeutic agent in the treatment of NSCLC.[2][6][7] Furthermore, this compound has been shown to penetrate the blood-brain barrier, suggesting its potential efficacy against brain metastases.[5][6]
This compound IC50 Data in Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound in various cancer cell lines and for different EGFR mutation statuses.
| Cell Line/EGFR Status | EGFR Mutation(s) | IC50 (nM) | Reference |
| Ba/F3 | Del19 | 3.3 - 5.7 | [1] |
| Ba/F3 | L858R | 3.3 - 5.7 | [1] |
| Ba/F3 | Del19/T790M | 3.3 - 5.7 | [1] |
| Ba/F3 | L858R/T790M | 3.3 - 5.7 | [1] |
| H1975 | L858R/T790M | 6 | [8] |
| PC9 | Del19 | 5 | [8] |
| H2073 | Wild-Type | 711 | [8] |
| In vitro Kinase Assay | Del19 | 1.7 - 20.6 | [1] |
| In vitro Kinase Assay | L858R | 1.7 - 20.6 | [1] |
| In vitro Kinase Assay | T790M | 1.7 - 20.6 | [1] |
| In vitro Kinase Assay | Wild-Type | 60 - 76 | [1][5] |
Experimental Protocol: Determination of this compound IC50 using a Cell Viability Assay
This protocol outlines the determination of this compound's IC50 value using a common cell viability assay, such as MTT, XTT, or CellTiter-Glo®. The principle of these assays is to measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials
-
Cancer cell line of interest (e.g., H1975, PC9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates, sterile
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or luminescence
Methods
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cells in a complete culture medium to the desired seeding density (typically 1,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a wide range of concentrations initially to determine the approximate IC50.
-
Remove the medium from the wells of the 96-well plate containing the cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay (Example using MTT):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[10]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Action [jnjmedicalconnect.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BioRender App [app.biorender.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Lazertinib Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing and utilizing a mouse xenograft model to evaluate the in vivo efficacy of Lazertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI).
Introduction
This compound is an oral, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that is highly selective for sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Preclinical evaluation of this compound's anti-tumor activity is crucial, and mouse xenograft models are a foundational tool for these studies. This document outlines the necessary protocols for cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to assess the therapeutic potential of this compound.
Mechanism of Action
This compound selectively and irreversibly inhibits mutant EGFR by forming a covalent bond with the Cys797 residue in the ATP-binding site of the kinase domain.[1] This action blocks downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, which are critical for cancer cell proliferation and survival.[3] This targeted inhibition leads to the induction of apoptosis in EGFR-mutant lung cancer cells.[4][5]
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/Akt and Ras/Raf/MAPK pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro this compound IC50 Values
| Cell Line / EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Gefitinib IC50 (nmol/L) | Reference |
| Ba/F3 Del19 | 3.3 - 5.7 | 3.5 - 4.3 | 10.2 - 7625.2 | [1] |
| Ba/F3 L858R | 3.3 - 5.7 | 3.5 - 4.3 | 10.2 - 7625.2 | [1] |
| Ba/F3 Del19/T790M | 3.3 - 5.7 | 3.5 - 4.3 | 10.2 - 7625.2 | [1] |
| Ba/F3 L858R/T790M | 3.3 - 5.7 | 3.5 - 4.3 | 10.2 - 7625.2 | [1] |
| EGFR WT | 722.7 | 519.1 | - | [1] |
| H1975 (L858R/T790M) | 1.9 - 12.4 | - | - | [5] |
| PC9 (Exon 19 del) | 1.9 - 12.4 | - | - | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | This compound Dose | Tumor Regression (%) | Comparator (Dose) | Comparator Tumor Regression (%) | Reference |
| H1975 Tumor-Bearing Mice | 3 mg/kg | 86.85 | Osimertinib (3 mg/kg) | 7.24 | [1] |
| H1975 Tumor-Bearing Mice | 10 mg/kg | 90 | - | - | [1] |
| H1975-HGF Xenograft | Not Specified | 75 (Tumor Growth Inhibition) | Amivantamab | 70 (Tumor Growth Inhibition) | [6] |
| H1975-HGF Xenograft | Not Specified | 109 (Tumor Growth Inhibition, with Amivantamab) | - | - | [6] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using NSCLC cell lines harboring EGFR mutations.
Materials and Reagents:
-
Cell Lines: H1975 (L858R/T790M) or PC9 (Exon 19 deletion) cells.
-
Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID).
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Matrigel®: (Optional, can enhance tumor take rate).
-
This compound: Pharmaceutical grade.
-
Vehicle: To be determined based on this compound's solubility (e.g., 0.5% methylcellulose).
Procedure:
-
Cell Culture:
-
Culture H1975 or PC9 cells in a 37°C, 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain exponential growth.
-
Prior to injection, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel®.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue). The viability should be >95%.
-
-
Tumor Cell Implantation:
-
Adjust the cell suspension to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for health and tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.
-
Tumor volume (mm³) = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 3 mg/kg, 10 mg/kg).
-
Administer this compound orally (e.g., via gavage) once daily. The control group should receive the vehicle only.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate tumor growth inhibition (TGI) or tumor regression.
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity of human tumors.
Materials and Reagents:
-
Patient Tumor Tissue: Freshly obtained from surgery or biopsy, with appropriate patient consent and ethical approval.
-
Animals: Highly immunodeficient mice (e.g., NOD/SCID gamma (NSG)).
-
Transport Media: Sterile media (e.g., RPMI-1640) with antibiotics.
-
Surgical Tools: Sterile scalpels, forceps.
-
This compound and Vehicle: As described for the CDX model.
Procedure:
-
Tumor Tissue Processing:
-
Transport the fresh tumor tissue to the laboratory in transport media on ice.
-
In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the NSG mice.
-
Implant one tumor fragment subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth. This can take longer than CDX models.
-
Once the primary tumor (F0 generation) reaches approximately 1000 mm³, euthanize the mouse and excise the tumor.
-
The excised tumor can be passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.
-
-
Treatment Study:
-
Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.
-
Administer this compound and monitor tumor growth and animal health as described in the CDX protocol.
-
Experimental Workflow Visualization
Xenograft Model Experimental Workflow
Caption: Workflow for establishing and evaluating this compound efficacy in mouse xenograft models.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical and humane treatment of animals. Approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory before commencing any studies.
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Action [jnjmedicalconnect.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for In Vitro Studies with Lazertinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lazertinib is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation.[1][2] For successful and reproducible in vitro studies, proper dissolution and handling of this compound powder are critical. These application notes provide detailed protocols for the preparation of this compound stock and working solutions for various in vitro applications, along with a summary of its solubility in different solvents. Additionally, a representative experimental protocol for a cell-based assay is included, and the relevant signaling pathway is visualized.
Properties of this compound
This compound, also known as YH25448, is supplied as a solid powder.[3][4] It is crucial to understand its physical and chemical properties to ensure proper handling and storage.
| Property | Value |
| Chemical Name | N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl]-2-propenamide[3] |
| Molecular Formula | C30H34N8O3[3] |
| Molecular Weight | 554.6 g/mol [3] |
| Appearance | Solid[3] |
| Storage | Store powder at -20°C for long-term stability (≥4 years).[3] Stock solutions in solvent should be aliquoted and stored at -80°C for up to 1 year or -20°C for 1 month.[5] |
Solubility of this compound
This compound exhibits differential solubility in various organic solvents and is sparingly soluble in aqueous buffers.[3] The choice of solvent is critical for preparing concentrated stock solutions.
| Solvent | Solubility | Molar Equivalent (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.2 - 9 mg/mL | 0.36 - 16.23 mM | Solubility can vary. Using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2][4][5] Heating to 37°C or 60°C and sonication can aid dissolution.[2][6] |
| Dimethylformamide (DMF) | 3 mg/mL | 5.41 mM | A suitable alternative to DMSO for stock solution preparation.[3][4] |
| DMF:PBS (pH 7.2) (1:2 solution) | 0.3 mg/mL | 0.54 mM | For assays requiring lower organic solvent concentrations, a pre-dissolution in DMF followed by dilution in PBS is recommended. Aqueous solutions are not stable and should be used within a day.[3][4] |
| Water | Insoluble | - | This compound is practically insoluble in aqueous media.[5][7] |
| Ethanol | Insoluble | - | Not a suitable solvent for this compound.[5] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, you will need 5.546 mg of this compound (Molecular Weight: 554.6 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile vial. Add the calculated volume of DMSO to achieve a 10 mM concentration. For 5.546 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[2] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[5]
Preparation of Aqueous Working Solutions
For cell-based assays, it is crucial to dilute the DMSO stock solution into the aqueous cell culture medium to achieve the final desired concentration while minimizing solvent toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform a serial dilution. For example, dilute the 10 mM stock solution 1:10 in sterile PBS or cell culture medium to create a 1 mM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution or the stock solution directly into the cell culture medium to reach the final desired experimental concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.1%, to avoid solvent-induced cytotoxicity.
-
Mixing and Use: Gently mix the final working solution by pipetting or inverting the tube. Use the freshly prepared working solution immediately for your experiments. Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Representative In Vitro Application: Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of EGFR-mutant non-small cell lung cancer (NSCLC) cells.
Materials:
-
EGFR-mutant NSCLC cell line (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound working solutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the EGFR-mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) prepared as described in section 3.2. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Incubation: Incubate the treated cells for a specified period, typically 72 hours.[2]
-
Viability Assessment: After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent. For CellTiter-Glo®, this involves adding the reagent to each well, incubating for a short period, and then reading the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
This compound Dissolution Workflow
Caption: Workflow for dissolving this compound powder for in vitro studies.
This compound's Mechanism of Action: EGFR Signaling Pathway Inhibition
Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.
Safety Precautions
This compound should be handled with care as it is a potent pharmacological agent.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions. All handling of the powder should be performed in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. This compound | C30H34N8O3 | CID 121269225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | CAS 1903008-80-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Detection of p-EGFR Inhibition by Lazertinib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lazertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently targets both activating EGFR mutations and the T790M resistance mutation.[1][2][3][4][5] Its efficacy is rooted in its ability to block the phosphorylation of EGFR and inhibit downstream signaling pathways, ultimately leading to reduced cancer cell proliferation and the induction of apoptosis.[1][2][4] This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in non-small cell lung cancer (NSCLC) cell lines following treatment with this compound.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[2] In many cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis.[2] this compound is an oral TKI designed to selectively and irreversibly bind to the ATP-binding site of mutant EGFR, including the T790M resistance mutation, with reduced activity against wild-type EGFR.[1][3][5] This targeted inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[1][2]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both the total form and the phosphorylated form of EGFR, the effect of this compound on EGFR activation can be precisely measured. This protocol details the necessary steps, from cell culture and treatment to data analysis, for assessing the inhibitory effect of this compound on EGFR phosphorylation.
EGFR Signaling Pathway and this compound Inhibition
The diagram below illustrates the EGFR signaling pathway and the mechanism of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates on several tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways that promote cell proliferation and survival. This compound acts as an inhibitor, blocking this initial phosphorylation step.
References
Application Notes and Protocols for Lazertinib-Induced Apoptosis Assessment Using Annexin V Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib (YH25448) is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that selectively targets sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1] By binding to the Cys797 residue in the ATP-binding site of the EGFR kinase domain, this compound blocks downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, ultimately promoting apoptosis in EGFR-mutant lung cancer cells.[2][3]
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In the presence of calcium, Annexin V exhibits a high affinity for PS, and when conjugated to a fluorochrome, it can be used to identify and quantify apoptotic cells via flow cytometry. This application note provides a detailed protocol for assessing this compound-induced apoptosis using the Annexin V assay.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the constitutively active EGFR signaling pathway in mutant NSCLC cells. This inhibition disrupts key survival signals, primarily through the PI3K/AKT and MAPK pathways, leading to the activation of the apoptotic cascade.
Caption: this compound-mediated inhibition of mutant EGFR signaling pathway.
Quantitative Data Summary
The following table summarizes representative data on the induction of apoptosis by EGFR TKIs in EGFR-mutant NSCLC cell lines, as measured by Annexin V flow cytometry. This data is illustrative and serves as an example of expected outcomes.
| Cell Line | EGFR Mutation | Treatment | Concentration (nM) | Incubation Time (h) | Total Apoptotic Cells (%) (Annexin V+) | Reference |
| H1975 | L858R, T790M | This compound | 10 | 48 | Data not available | [4] |
| PC-9 | exon 19 del | This compound | 10 | 48 | Data not available | [4] |
| YU-1092 | L861Q | This compound | 100 | 72 | ~15% | [5] |
| YU-1092 | L861Q | This compound + Amivantamab | 100nM + 1µg/mL | 72 | ~30% | [5] |
| H1975 | L858R, T790M | Compound D561-0775 | 20,000 | 48 | 44.1% | [6] |
| H1975 | L858R, T790M | Compound D561-0775 | 40,000 | 48 | 48.92% | [6] |
Experimental Protocol: Annexin V Apoptosis Assay
This protocol outlines the steps for quantifying this compound-induced apoptosis in EGFR-mutant NSCLC cells using a fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide - PI) with flow cytometry.
Materials
-
EGFR-mutant NSCLC cell lines (e.g., H1975, PC-9)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Sterile microcentrifuge tubes or 5 mL FACS tubes
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed EGFR-mutant NSCLC cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) and a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells gently with cold PBS.
-
Detach the adherent cells using a gentle method such as trypsinization. Neutralize the trypsin with complete medium.
-
Combine the detached cells with the previously collected culture medium.
-
Suspension cells: Collect the entire cell suspension.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate controls:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
-
Acquire data and analyze the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Experimental Workflow
The following diagram illustrates the key steps in the this compound apoptosis assay using Annexin V staining.
Caption: Workflow for Annexin V apoptosis assay with this compound.
References
- 1. Real-world clinical evidence of this compound use in acquired EGFR T790M mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Dosage of Lazertinib for Murine Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib (also known as YH25448) is a third-generation, oral, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target activating EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3] Preclinical studies in murine models have been crucial in establishing the efficacy and optimal dosage of this compound, demonstrating its potent anti-tumor activity, including in models of brain metastasis.[4][5] These application notes provide a detailed summary of the optimal dosages and experimental protocols derived from key preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in murine lung cancer models.
Table 1: In Vivo Efficacy of this compound in H1975 Xenograft Model
| Murine Model | Cell Line | Treatment Group | Dosage | Administration Route | Duration | Tumor Regression (%) | Reference |
| Subcutaneous Xenograft | H1975 (L858R/T790M) | This compound | 3 mg/kg | Oral, once daily | 14 days | Not specified | [4] |
| Subcutaneous Xenograft | H1975 (L858R/T790M) | This compound | 10 mg/kg | Oral, once daily | 14 days | Not specified | [4] |
| Subcutaneous Xenograft | H1975 (L858R/T790M) | Osimertinib | 3 mg/kg | Oral, once daily | 14 days | Not specified | [4] |
| Subcutaneous Xenograft | H1975 (L858R/T790M) | Osimertinib | 10 mg/kg | Oral, once daily | 14 days | Not specified | [4] |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Model
| Murine Model | PDX Model | Treatment Group | Dosage | Administration Route | Duration | Tumor Growth Inhibition (%) | Reference |
| Patient-Derived Xenograft | YHIM-1003 (EGFR Del 19) | This compound | 25 mg/kg | Oral, once daily | 20 days | 87.5 | [6][7] |
| Patient-Derived Xenograft | YHIM-1003 (EGFR Del 19) | Osimertinib | 25 mg/kg | Oral, once daily | 20 days | 83.6 | [6][7] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy and Pharmacodynamic Studies
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the H1975 human NSCLC cell line to evaluate the in vivo efficacy and pharmacodynamics of this compound.
Materials:
-
H1975 human NSCLC cells (harboring L858R/T790M EGFR mutations)
-
Female BALB/c nude mice (6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
This compound (YH25448)
-
Osimertinib (for comparison)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Culture: Culture H1975 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Cell Implantation:
-
Harvest H1975 cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 5 x 10^6 cells in a total volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Measure tumor volume regularly (e.g., twice weekly) using calipers with the formula: Tumor Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound 3 mg/kg, this compound 10 mg/kg, Osimertinib 3 mg/kg, Osimertinib 10 mg/kg).
-
Administer the assigned treatment orally once daily for 14 consecutive days.[4]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period.
-
Monitor body weight as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
Protocol 2: Intracranial Brain Metastasis Model
This protocol describes the establishment of an intracranial brain metastasis model to evaluate the brain penetrance and efficacy of this compound.
Materials:
-
H1975-luc cells (luciferase-expressing H1975 cells)
-
Female BALB/c nude mice (6-8 weeks old)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (e.g., IVIS Spectrum)
-
This compound (YH25448)
-
Vehicle for drug formulation
-
Anesthetics for animal procedures
Procedure:
-
Cell Preparation: Culture and harvest H1975-luc cells as described in Protocol 1.
-
Intracranial Injection:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject 2 x 10^5 H1975-luc cells in a small volume (e.g., 2 µL) into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor intracranial tumor growth using bioluminescence imaging at regular intervals (e.g., weekly).
-
-
Drug Administration:
-
Once intracranial tumors are established (detectable by bioluminescence), randomize mice into treatment groups.
-
Administer this compound or vehicle orally once daily. A dose of 10 mg/kg has been shown to be effective.[4]
-
-
Efficacy Assessment:
-
Continue to monitor intracranial tumor burden via bioluminescence imaging.
-
Monitor for neurological signs and changes in body weight.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effect by inhibiting the autophosphorylation of mutant EGFR, which in turn blocks downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Murine Xenograft Studies
The following diagram illustrates the typical workflow for conducting in vivo efficacy studies of this compound in murine xenograft models.
Caption: General experimental workflow for this compound efficacy studies in murine xenograft models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal vs. Oral Gavage for Lazertinib Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib (YH25448) is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that is highly selective for sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Preclinical evaluation in mouse models is a critical step in understanding its efficacy, pharmacokinetics, and pharmacodynamics. The choice of administration route is a key determinant of drug exposure and subsequent biological effects. While this compound is developed for oral administration in clinical settings, preclinical studies may explore different routes for specific experimental objectives.[1][2]
This document provides a detailed overview and protocols for two common administration routes in mice: oral gavage (PO) and intraperitoneal (IP) injection. It is important to note that while oral gavage is the well-documented and standard route for this compound in preclinical mouse studies, there is a lack of published data specifically detailing the intraperitoneal administration of this compound as a standalone treatment. The provided IP protocol is, therefore, a general procedure adapted for a hypothetical this compound formulation.
Comparison of Administration Routes
| Feature | Oral Gavage (PO) | Intraperitoneal (IP) Injection |
| Clinical Relevance | High. Mimics the intended clinical route of administration for this compound.[1][2] | Low. Primarily used in preclinical research to bypass first-pass metabolism or for compounds with poor oral bioavailability. |
| Absorption | Absorption occurs through the gastrointestinal tract, subject to first-pass metabolism in the liver. | Rapid absorption into the systemic circulation from the peritoneal cavity, largely bypassing first-pass metabolism. |
| Bioavailability | Generally lower than IP due to potential incomplete absorption and first-pass effect. | Typically higher and more rapid systemic exposure compared to oral administration. |
| Reported Use with this compound | Standard and widely documented route in preclinical efficacy and pharmacokinetic studies.[1][3][4][5] | No specific studies found for single-agent this compound. One study noted IP co-administration of doxorubicin with oral this compound.[3] |
| Potential Advantages | Clinically relevant, allows for the study of oral bioavailability and metabolism. | Can achieve higher systemic concentrations, useful for target engagement studies or when oral absorption is a limiting factor. |
| Potential Disadvantages | Technically more challenging than IP injection, risk of esophageal or tracheal injury. Variable absorption between animals. | Less clinically relevant for an oral drug. Risk of injecting into abdominal organs or causing peritonitis. |
Quantitative Data Summary: Oral Administration of this compound
The following table summarizes key quantitative data from preclinical studies in mice using oral administration of this compound.
| Parameter | Dosage | Mouse Model | Key Findings | Reference |
| Tumor Regression | 3 mg/kg/day | H1975 tumor-bearing mice | 86.85% tumor regression. | [1] |
| Tumor Regression | 10 mg/kg/day | H1975 tumor-bearing mice | Near-complete (90%) tumor regression. | [1] |
| Brain Metastasis | 10 mg/kg (single dose) | Intracranial implantation of H1975 cells | Relative exposure ratios of brain-to-plasma: 0.9, intracranial tumor-to-plasma: 7.0, and intracranial tumor-to-brain: 7.9. | [1] |
| Survival | 10 mg/kg/day | In vivo models | Significantly longer median survival duration compared to osimertinib (124 days vs. 65 days). | [1] |
| Combination Therapy | 10 mg/kg/day | Uncommon EGFR-mutant NSCLC mice | Potent antitumor activity when combined with amivantamab. | [4] |
Experimental Protocols
Oral Gavage (PO) Administration of this compound
This protocol is based on methodologies reported in preclinical studies of this compound.
Materials:
-
This compound (YH25448)
-
Vehicle solution (e.g., 0.5% methylcellulose (MC) in sterile water)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Balance
-
1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
70% ethanol
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of mice to be dosed. A typical dosage is 3-10 mg/kg. For a 20g mouse at 10 mg/kg, the dose is 0.2 mg. If the administration volume is 100 µL (0.1 mL), the concentration of the suspension should be 2 mg/mL.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 0.5% MC vehicle by dissolving methylcellulose in sterile water.
-
Add a small amount of the vehicle to the this compound powder and grind to a fine paste using a mortar and pestle.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Transfer the suspension to a microcentrifuge tube and vortex thoroughly before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of this compound suspension to be administered.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the well-vortexed this compound suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue into the esophagus.
-
Slowly dispense the suspension.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress, such as choking or difficulty breathing.
-
Intraperitoneal (IP) Injection of this compound (Hypothetical Protocol)
As there is no specific literature on IP administration of this compound, this protocol is a general guideline. A key consideration is the formulation of this compound for injection, as it is sparingly soluble in water. A solubilizing agent would likely be required.
Materials:
-
This compound (YH25448)
-
Vehicle solution (e.g., a mixture of DMSO, PEG300, and sterile saline. A common ratio is 10% DMSO, 40% PEG300, 50% saline. This must be optimized for this compound solubility and tolerability. )
-
Sterile saline
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes or 1 mL syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Preparation of this compound Solution (Requires Optimization):
-
Calculate the required amount of this compound and vehicle.
-
Dissolve the weighed this compound powder in DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add the sterile saline and vortex again to ensure a homogenous solution. The final solution should be clear. If precipitation occurs, the formulation is not suitable and needs to be adjusted.
-
Prepare the solution fresh before each use.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the injection volume.
-
Restrain the mouse by scruffing the neck and back, and position it to expose the abdomen.
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reaction at the injection site.
-
Visualizations
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits mutant EGFR signaling pathways.
Experimental Workflow: Oral Gavage (PO)
Caption: Workflow for oral gavage administration of this compound.
Experimental Workflow: Intraperitoneal (IP) Injection
Caption: General workflow for intraperitoneal injection.
Conclusion
The standard, clinically relevant, and well-documented method for administering this compound in preclinical mouse models is oral gavage. This route best reflects its intended use in humans and allows for the assessment of its properties as an oral therapeutic. While intraperitoneal injection is a common technique in rodent research for achieving rapid and high systemic exposure, its application for this compound has not been reported in the literature. Researchers considering IP administration for specific experimental goals, such as maximizing target engagement while bypassing oral absorption variability, should undertake formulation development and preliminary tolerability studies. The protocols and data presented here provide a comprehensive guide for the oral administration of this compound and a foundational framework for the hypothetical use of the intraperitoneal route.
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Measuring Lazertinib Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction Lazertinib (LECLAZA®) is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4][5] this compound forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways such as RAS-RAF-MEK-ERK and PI3K/AKT, ultimately inducing apoptosis in cancer cells.[1][3][4] A key feature of this compound is its high blood-brain barrier penetration, making it a promising agent for treating non-small cell lung cancer (NSCLC) with brain metastases.[4][5][6] This document provides detailed protocols for evaluating the in vivo efficacy of this compound using preclinical tumor models.
This compound's Mechanism of Action
This compound's primary mechanism is the irreversible inhibition of mutant EGFR. This action prevents the phosphorylation and subsequent activation of downstream signaling molecules critical for tumor cell proliferation and survival.[2][4]
Protocol 1: Tumor Growth Inhibition in Xenograft Models
This protocol describes a standard workflow for assessing the anti-tumor activity of this compound using either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX). PDX models are often preferred as they better retain the characteristics of the original patient tumor.[7][8]
Methodology
-
Animal Models:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.
-
Allow for at least one week of acclimatization before the start of the experiment.
-
-
Tumor Implantation:
-
For CDX: Culture EGFR-mutant NSCLC cells (e.g., H1975, which harbors L858R/T790M mutations) under standard conditions.[1] Harvest cells during the logarithmic growth phase. Inject approximately 5 x 10⁶ cells suspended in 100 µL of PBS or Matrigel subcutaneously into the flank of each mouse.[9]
-
For PDX: Implant a small fragment (approx. 20-30 mm³) of a patient-derived tumor subcutaneously into the flank.[7]
-
-
Tumor Monitoring and Grouping:
-
Begin measuring tumors with digital calipers 2-3 times per week once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.
-
Typical groups:
-
Group 1: Vehicle control (e.g., 0.5% HPMC + 0.1% Tween 80)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., Osimertinib)
-
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage once daily.
-
Monitor animal health and body weight 2-3 times per week. A body weight loss exceeding 20% is a common endpoint criterion.[1]
-
-
Endpoint and Data Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
-
Data Presentation
Quantitative results from efficacy studies should be summarized for clear interpretation.
Table 1: Example Tumor Growth Inhibition Data for this compound in an H1975 CDX Model.
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1850 ± 210 | - | +2.5 |
| This compound | 3 | 243 ± 45 | 86.85%[1] | +1.8 |
| This compound | 10 | 185 ± 30 | 90.0%[1] | +1.5 |
| Osimertinib | 3 | 1714 ± 198 | 7.24%[1] | +2.1 |
Data are presented as mean ± SEM. TGI values are representative based on preclinical studies.[1]
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol is designed to confirm that this compound is engaging its target and modulating downstream signaling pathways in vivo.
Methodology
-
Study Design:
-
Establish tumor-bearing mice as described in Protocol 1.
-
A satellite group of animals (n=3-4 per time point) can be used for this purpose.
-
Administer this compound or vehicle. For a time-course study, a single dose is often used. To assess steady-state effects, tumors are collected after several days of treatment.
-
-
Tissue Collection:
-
At predetermined time points after the final dose (e.g., 2, 6, and 24 hours), euthanize the mice.
-
Excise tumors promptly. For Western blot, immediately snap-freeze the tissue in liquid nitrogen. For IHC, fix the tissue in 10% neutral buffered formalin.
-
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key pathway proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK) and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Immunohistochemistry (IHC) Analysis:
-
Process formalin-fixed tissues into paraffin-embedded (FFPE) blocks.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval and stain with primary antibodies (e.g., anti-p-EGFR).
-
Use a detection system (e.g., HRP-DAB) to visualize the antibody staining.
-
Score the slides based on staining intensity and the percentage of positive cells.
-
Data Presentation
PD data confirms target engagement and helps correlate dose with biological activity.
Table 2: Example Pharmacodynamic Biomarker Modulation in Tumor Lysates.
| Treatment Group | Time Post-Dose | p-EGFR Level (% of Vehicle) | p-AKT Level (% of Vehicle) | p-ERK Level (% of Vehicle) |
|---|---|---|---|---|
| Vehicle | 4h | 100% | 100% | 100% |
| This compound (10 mg/kg) | 4h | 15% | 25% | 22% |
| This compound (10 mg/kg) | 24h | 45% | 60% | 55% |
Data are representative of expected outcomes showing strong inhibition of EGFR phosphorylation and downstream targets after this compound administration.[1][2]
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanism of Action [jnjmedicalconnect.com]
- 6. Efficacy of this compound for symptomatic or asymptomatic brain metastases in treatment‐naive patients with advanced EGFR mutation‐positive non‐small cell lung cancer: Protocol of an open‐label, single‐arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lazertinib: Application Notes and Protocols for Inducing Apoptosis in EGFR-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its application in inducing apoptosis in cancer cell lines harboring EGFR mutations. Detailed protocols for key experiments are provided to facilitate research and development in the field of oncology.
This compound is an oral, irreversible EGFR-TKI that selectively targets both sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity allows for potent inhibition of downstream signaling pathways critical for cancer cell proliferation and survival, ultimately leading to apoptosis.[1][3] this compound has also demonstrated the ability to penetrate the blood-brain barrier, making it a promising agent for treating brain metastases associated with non-small cell lung cancer (NSCLC).[1][4]
Data Presentation
The following tables summarize the in vitro potency of this compound against various EGFR genotypes and its anti-proliferative activity in different EGFR-mutant cell lines.
Table 1: this compound Kinase Inhibition (IC50, nM)
| EGFR Mutation | This compound IC50 (nM) |
| Del19/T790M | 1.7 |
| L858R/T790M | 2.0 |
| Del19 | 5.0 |
| L858R | 20.6 |
| Wild-Type | 76 |
Data compiled from preclinical kinase assays.[2]
Table 2: this compound Anti-proliferative Activity (GI50, nM)
| Cell Line | EGFR Mutation | This compound GI50 (nM) |
| H1975 | L858R/T790M | 6 |
| PC-9 | Exon 19 deletion | 5 |
| H2073 | Wild-Type | 711 |
Data from cell proliferation assays.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Lazertinib Testing
Introduction to Lazertinib
This compound is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target and inhibit the kinase activity of EGFR with sensitizing mutations, such as exon 19 deletions (Ex19del) and the L858R point mutation in exon 21, as well as the T790M resistance mutation.[3][4][5] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3] By forming a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, this compound effectively blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[3][4] This inhibition leads to the induction of apoptosis in EGFR-mutant non-small cell lung cancer (NSCLC) cells.[1][4] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising therapeutic option for patients with brain metastases.[3][6]
Introduction to Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient into an immunodeficient mouse.[7] These models are gaining prominence in preclinical cancer research because they maintain the histological and genetic characteristics of the original patient's tumor, including its heterogeneity.[8][9][10] This makes PDX models more predictive of clinical outcomes compared to traditional cell line-derived xenografts.[11] They are valuable tools for drug screening, biomarker discovery, and the development of personalized medicine strategies.[7][9]
Application Notes
Rationale for Using PDX Models for this compound Testing
The use of NSCLC PDX models is a robust strategy for the preclinical evaluation of this compound. These models allow for the investigation of this compound's efficacy in a biological context that closely mirrors the human tumor environment. Specifically, PDX models are instrumental in:
-
Evaluating Efficacy Against Specific EGFR Mutations: Researchers can establish a panel of PDX models from NSCLC patients with various EGFR mutations (Ex19del, L858R, T790M) to assess the specific antitumor activity of this compound.
-
Studying Mechanisms of Acquired Resistance: PDX models can be used to investigate how tumors develop resistance to this compound. By treating the models until resistance emerges, researchers can identify new mutations, such as EGFR C797S, or the activation of bypass signaling pathways.[12][13]
-
Biomarker Discovery: These models facilitate the identification of predictive biomarkers of response or resistance to this compound, which can help in stratifying patients in clinical trials.
-
Testing Combination Therapies: The efficacy of this compound in combination with other agents, such as amivantamab, can be evaluated in PDX models to identify synergistic effects and potential new treatment strategies.[4]
Key Considerations for Establishing NSCLC PDX Models
-
Source of Tumor Tissue: Fresh tumor tissue obtained from surgical resections, biopsies, or malignant pleural effusions can be used.[14][15] The viability of the tumor cells is critical for successful engraftment.
-
Choice of Immunodeficient Mice: Severely immunodeficient mouse strains such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are recommended to prevent graft rejection.[7][9]
-
Model Characterization: It is essential to thoroughly characterize the established PDX models to ensure they are representative of the original patient tumor. This includes histological and immunohistochemical analysis, as well as molecular profiling to confirm the EGFR mutation status.[8][16]
-
Passaging: Serial passaging of the xenograft tumors in mice is necessary for cohort expansion for efficacy studies. It is important to use early-passage xenografts to maintain the characteristics of the original tumor.[9]
Experimental Protocols
Protocol 1: Establishment of Non-Small Cell Lung Cancer (NSCLC) PDX Models
-
Patient Tissue Acquisition:
-
Obtain fresh tumor tissue from NSCLC patients under sterile conditions, following approved institutional guidelines.
-
Transport the tissue to the laboratory immediately in a suitable transport medium (e.g., DMEM/F-12) on ice.
-
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics.
-
Remove any non-tumorous tissue, such as fat or necrotic tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.[14]
-
-
Tumor Implantation:
-
Anesthetize a 6-8 week old immunodeficient mouse (e.g., NOD/SCID).
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket.[17]
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice twice weekly for tumor growth and overall health.
-
Measure tumor dimensions with calipers once the tumors become palpable.
-
When the tumor volume reaches approximately 1,000-1,500 mm³, euthanize the mouse.
-
Aseptically resect the tumor, and process it as described above for passaging into new cohorts of mice for model expansion.
-
Protocol 2: Characterization of NSCLC PDX Models
-
Histological and Immunohistochemical (IHC) Analysis:
-
Fix a portion of the PDX tumor tissue in 10% neutral buffered formalin and embed it in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining to compare the morphology of the PDX tumor with the original patient tumor.
-
Conduct IHC for relevant lung cancer markers (e.g., TTF-1, Napsin-A) and EGFR to confirm the tumor's origin and protein expression.[16]
-
-
Molecular Characterization:
-
Snap-freeze a portion of the PDX tumor tissue in liquid nitrogen for DNA and RNA extraction.
-
Extract genomic DNA from the tumor tissue.[8]
-
Perform DNA sequencing (e.g., Sanger sequencing or Next-Generation Sequencing) to confirm the presence of the specific EGFR mutations (Ex19del, L858R, T790M) found in the original patient's tumor.
-
Protocol 3: Efficacy Testing of this compound in NSCLC PDX Models
-
Study Design and Animal Randomization:
-
Once the PDX tumors in a cohort of mice reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., Vehicle control, this compound).
-
-
Drug Formulation and Administration:
-
Monitoring Tumor Response and Toxicity:
-
Measure tumor volume using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and resect the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor growth between the treatment groups.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| EGFR Mutation Status | IC₅₀ (nmol/L) |
| Exon 19 Deletion | 3.3 - 5.7 |
| L858R | 3.3 - 5.7 |
| T790M | 1.7 - 20.6 |
| Wild-Type EGFR | 76 - 722.7 |
| (Data compiled from preclinical studies)[1][2] |
Table 2: Clinical Efficacy of this compound in NSCLC Patients (LASER301 Study)
| Efficacy Endpoint | This compound | Gefitinib |
| Median Progression-Free Survival (PFS) | 20.6 months | 9.7 months |
| Objective Response Rate (ORR) | 76% | 76% |
| Median Duration of Response (DoR) | 19.4 months | 8.3 months |
| (Data from a phase 3 clinical trial in treatment-naïve patients)[19][20] |
Table 3: Example Data from a this compound PDX Efficacy Study
| PDX Model (EGFR status) | Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Model A (Ex19del) | Vehicle | 1250 | - |
| This compound (10 mg/kg) | 250 | 80% | |
| Model B (T790M) | Vehicle | 1100 | - |
| This compound (10 mg/kg) | 330 | 70% | |
| (Hypothetical data based on preclinical findings)[2] |
Visualizations
Caption: EGFR signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for establishing and testing this compound in PDX models.
References
- 1. Mechanism of Action [jnjmedicalconnect.com]
- 2. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase II, multicenter study of this compound as consolidation therapy in patients with locally advanced, unresectable, EGFR mutation‐positive non‐small cell lung cancer (stage III) who have not progressed following definitive, platinum‐based, chemoradiation therapy (PLATINUM trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 10. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. EGFR C797S as a Resistance Mechanism of this compound in Non-small Cell Lung Cancer with EGFR T790M Mutation [e-crt.org]
- 13. EGFR C797S as a Resistance Mechanism of this compound in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. ascopubs.org [ascopubs.org]
- 20. onclive.com [onclive.com]
Troubleshooting & Optimization
Lazertinib Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling Lazertinib, with a specific focus on overcoming solubility challenges in DMSO and cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not fully dissolving in DMSO. What could be the problem?
A1: Difficulty in dissolving this compound in DMSO can arise from a few factors:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound.[1] Always use fresh, anhydrous, high-purity DMSO for preparing your stock solution.
-
Concentration: While some suppliers report DMSO solubility as high as 5-6.5 mg/mL, others report it as low as 0.2 mg/mL.[1][2][3][4] It is crucial to check the solubility information on the product data sheet provided by your specific supplier. Do not attempt to make a stock solution at a concentration higher than recommended.
-
Temperature and Agitation: To aid dissolution, gentle warming (up to 60°C) and sonication can be employed, which has been shown to achieve a solubility of 3.33 mg/mL (6.00 mM).[5] Ensure your vial is tightly sealed to prevent moisture absorption during warming.
Q2: I successfully dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I fix it?
A2: This is a common issue known as aqueous precipitation. This compound is sparingly soluble in aqueous buffers like cell culture media.[2] When a concentrated DMSO stock is diluted directly into the medium, the abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Use Serial Dilutions: Never add your highly concentrated DMSO stock directly to the final culture volume. Perform one or more intermediate dilution steps in culture medium. This gradual decrease in DMSO concentration helps keep the compound in solution.
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your cell culture should typically be less than 0.5% and ideally ≤0.1% to avoid solvent-induced cytotoxicity and to minimize solubility issues.
-
Pre-warm the Medium: Adding the drug solution to pre-warmed (37°C) culture medium can sometimes help maintain solubility.
-
Mix Thoroughly and Immediately: After adding the diluted this compound to your culture vessel, mix gently but thoroughly to ensure it is evenly dispersed, preventing localized high concentrations that could precipitate.
Q3: What is the recommended procedure for preparing this compound stock and working solutions for a cell culture experiment?
A3: Following a systematic protocol is key to achieving consistent and reliable results.
-
Prepare a High-Concentration Stock in DMSO:
-
Use fresh, anhydrous DMSO.[1]
-
Based on the supplier's data sheet, weigh out the this compound powder and add the appropriate volume of DMSO to create a stock solution (e.g., 10 mM). If needed, use gentle warming or sonication to fully dissolve the compound.[5]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.[6] This prevents degradation from repeated freeze-thaw cycles and minimizes moisture contamination.
-
-
Prepare Intermediate and Final Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock.
-
Perform serial dilutions in pre-warmed, serum-containing cell culture medium to reach your desired final concentrations (e.g., 5, 10, 100 nM).[7]
-
Ensure the final DMSO concentration in the culture wells is well below 0.5%.
-
Below is a visual workflow for this process.
Q4: For how long can I store the aqueous working solutions of this compound?
A4: It is strongly recommended not to store aqueous solutions of this compound. Prepare fresh dilutions in culture medium for each experiment from your frozen DMSO stock. One supplier explicitly advises against storing aqueous solutions for more than one day due to potential precipitation and degradation.[2]
Quantitative Data: this compound Solubility
The solubility of this compound can vary between suppliers and based on the specific conditions used for dissolution. The data below is a summary from various sources.
| Solvent/Medium | Reported Solubility (mg/mL) | Reported Solubility (mMolar) | Notes | Source(s) |
| DMSO | 5 mg/mL | 9.01 mM | Use fresh, anhydrous DMSO. | [Selleck Chemicals[1]] |
| 3.33 mg/mL | 6.00 mM | Requires sonication and warming to 60°C. | [MedchemExpress[5]] | |
| 6.5 mg/mL | 11.72 mM | [ChemicalBook[4]] | ||
| ~0.2 mg/mL | ~0.36 mM | [Cayman Chemical[2][3]] | ||
| DMF | ~3 mg/mL | ~5.41 mM | [Cayman Chemical[2][3]] | |
| Water | Insoluble | Insoluble | [Selleck Chemicals[1]] | |
| Ethanol | Insoluble | Insoluble | [Selleck Chemicals[1]] | |
| DMF:PBS (1:2) | ~0.3 mg/mL | ~0.54 mM | pH 7.2. Do not store for more than one day. | [Cayman Chemical[2][3]] |
Molecular Weight of this compound used for conversion: 554.64 g/mol .
Experimental Protocols
Protocol 1: Cell Viability (Anti-Proliferation) Assay
This protocol is adapted from methodologies used to assess this compound's effect on NSCLC cell lines.[7]
-
Cell Seeding: Seed human NSCLC cells (e.g., H1975, PC9) with known EGFR mutations in a 96-well plate at a predetermined optimal density in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% antibiotics.
-
Incubation: Allow cells to adhere by incubating for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock, as described in the workflow above, to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control (at the same final DMSO concentration as the highest drug dose).
-
Cell Treatment: Add the prepared this compound dilutions to the appropriate wells.
-
Incubation: Treat the cells for 72 hours.
-
Viability Measurement: Quantify cell viability by measuring the total ATP content using a luminescent assay kit (e.g., CellTiter-Glo® 2.0 Assay) according to the manufacturer’s instructions.
-
Data Analysis: Record luminescence using a plate reader. Plot the dose-response curves and calculate GI₅₀/IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Free Kinase Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure direct inhibition of EGFR kinase activity.[7]
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Serially dilute this compound in the assay buffer.
-
Prepare a mix of the EGFR enzyme (wild-type or mutant), a substrate peptide (e.g., ULight-poly-GT), and ATP in the assay buffer.
-
-
Assay Execution:
-
In a 96-well or 384-well plate, add the serially diluted this compound.
-
Add the EGFR/substrate/ATP mixture to initiate the kinase reaction.
-
Incubate at room temperature for 1 hour.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding EDTA.
-
Add a Europium-labeled anti-phosphopeptide antibody diluted in the detection buffer.
-
Incubate for 30-60 minutes to allow antibody binding.
-
-
Data Acquisition:
-
Measure the LANCE signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of acceptor (665 nm) to donor (615 nm) signals and determine IC₅₀ values from the dose-response curve.
-
Signaling Pathway and Troubleshooting Logic
EGFR Signaling Pathway and this compound Inhibition
This compound is an irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI).[7][8] It selectively targets activating EGFR mutations (like Del19 and L858R) and the T790M resistance mutation, while having a much lower inhibitory effect on wild-type EGFR.[9][10] By binding covalently to the Cys797 residue in the ATP-binding site of the kinase domain, it blocks downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[7][11]
Troubleshooting Logic for Solubility Issues
When encountering a solubility problem, this decision tree can guide your troubleshooting process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CAS 1903008-80-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound CAS#: 1903008-80-9 [m.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound: on the Way to Its Throne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Technical Support Center: Lazertinib In Vitro Studies
This guide provides troubleshooting assistance for researchers and scientists encountering a lack of response to Lazertinib in in vitro experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Section 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial questions and basic experimental checks when this compound shows unexpected inactivity.
Q1: We are not observing any effect of this compound on our cancer cell line. What are the first steps we should take?
A1: When an expected drug effect is absent, it is crucial to first rule out common technical and procedural issues. We recommend a systematic check of the following:
-
Reagent Integrity:
-
This compound Stock: Confirm the concentration of your stock solution. Has the drug been stored correctly (as per the manufacturer's instructions) to avoid degradation? Was it dissolved in an appropriate solvent (e.g., DMSO)?
-
Cell Culture Media & Supplements: Ensure media, serum, and other supplements have not expired and have been stored properly. Variations in serum batches can sometimes influence cell growth and drug response.[1]
-
-
Cell Line Verification:
-
Identity: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination is a common issue in research.
-
EGFR Mutation Status: Re-verify the specific EGFR mutation status of your cell line (e.g., Del19, L858R, T790M). This compound is a highly selective EGFR inhibitor, and its potency is dependent on the presence of sensitizing or T790M mutations.[2][3] It has significantly lower activity against wild-type (WT) EGFR.[2][4]
-
-
Experimental Parameters:
-
Dosing and Incubation Time: Are the concentrations used appropriate for the known potency of this compound? Preclinical studies show IC50 values in the low nanomolar range (3.3-5.7 nM) for sensitive mutant cells.[2][5] Is the incubation time sufficient? A standard cell viability assay is often run for 72 hours.[5]
-
Cell Plating Density: The density at which cells are seeded can impact their growth rate and drug sensitivity.[1] Ensure your plating density allows for logarithmic growth throughout the duration of the assay and is consistent across experiments.
-
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for lack of this compound response.
Q2: What are the known IC50 values for this compound that we can use as a benchmark?
A2: this compound's potency is highly dependent on the EGFR mutation. It is most potent against sensitizing and T790M mutations while sparing wild-type EGFR. Below is a summary of reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) from preclinical studies.
| Cell Line / Target | EGFR Mutation(s) | Assay Type | This compound IC50 / EC50 (nM) | Reference |
| Ba/F3 Cells | Del19 | Cell Viability | 3.3 | [2][4] |
| Ba/F3 Cells | L858R | Cell Viability | 3.9 | [2][4] |
| Ba/F3 Cells | Del19/T790M | Cell Viability | 4.9 | [2][4] |
| Ba/F3 Cells | L858R/T790M | Cell Viability | 5.7 | [5] |
| Ba/F3 Cells | Wild-Type | Cell Viability | 722.7 | [2][4][6] |
| H1975 Cells | L858R/T790M | Cell Viability | <20 | [7] |
| PC9 Cells | Del19 | Cell Viability | <20 | [7] |
| H2073 Cells | Wild-Type | Cell Viability | >1000 | [7] |
| Mutant EGFRs | Del19, L858R, T790M | Kinase Assay | 1.7 - 20.6 | [2] |
| Wild-Type EGFR | N/A | Kinase Assay | 60 | [2] |
Section 2: Investigating Potential Resistance Mechanisms
If initial troubleshooting does not resolve the issue, the lack of response may be due to intrinsic or acquired resistance mechanisms within the cell line.
Q3: Our cell line is confirmed to have a sensitizing EGFR mutation, but it still doesn't respond to this compound. What could be the cause?
A3: This situation suggests the presence of intrinsic (or primary) resistance . This occurs when cancer cells have pre-existing mechanisms that prevent the drug from working effectively. Potential causes include:
-
Co-occurring Mutations: The cell line may harbor other genetic alterations that activate signaling pathways parallel to EGFR. This is known as bypass signaling. Key bypass pathways implicated in EGFR TKI resistance include:
-
MET Amplification: Overactivation of the MET receptor can sustain downstream signaling (e.g., PI3K/AKT) even when EGFR is inhibited.[8][9]
-
AXL Upregulation: Increased expression of the AXL receptor tyrosine kinase is another described resistance mechanism.[10]
-
IGF-1R Activation: The insulin-like growth factor 1 receptor can also provide survival signals.[10]
-
-
Downstream Pathway Mutations: Mutations in components downstream of EGFR, such as in the PI3K/AKT pathway (e.g., PIK3CA mutations, PTEN loss), can render the cells independent of EGFR signaling for survival.[8][10]
-
Difficult EGFR Mutations: While this compound is potent against most sensitizing mutations, certain rare mutations, particularly some EGFR exon 20 insertions , are known to have reduced sensitivity to EGFR TKIs.[8][10][11]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2, can actively pump the drug out of the cell, preventing it from reaching its target.[12]
Q4: We have been treating our sensitive cell line with this compound and have now generated a resistant population. What are the likely mechanisms of this acquired resistance?
A4: Acquired resistance develops under the selective pressure of treatment. For third-generation EGFR TKIs like this compound, the most well-documented mechanisms are:
-
On-Target EGFR C797S Mutation: this compound forms an irreversible covalent bond with the Cys797 residue in the EGFR kinase domain.[2] A mutation at this site from cysteine to serine (C797S) prevents this covalent binding, leading to high-level resistance.[13][14]
-
Bypass Pathway Activation: Similar to intrinsic resistance, the cells may acquire genetic changes that activate alternative survival pathways, with MET amplification being a frequently observed mechanism.[9]
-
Histological Transformation: In a clinical setting, tumors can transform into a different histology, such as small-cell lung cancer (SCLC), which is no longer dependent on EGFR signaling. This phenomenon can also be modeled in vitro.[9]
-
EMT Induction: The epithelial-to-mesenchymal transition (EMT) can be associated with TKI resistance.[8][10]
The diagram below illustrates the EGFR signaling pathway and points of potential resistance.
Caption: EGFR signaling pathway showing this compound's target and resistance mechanisms.
Section 3: Recommended Experimental Protocols
To investigate the potential causes of this compound non-response, we recommend the following key experiments.
Protocol 1: Cell Viability / Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium. Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50 (e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Quantify cell viability using a suitable assay, such as the CellTiter-Glo® 2.0 Assay which measures ATP levels.[5] Follow the manufacturer's instructions.
-
Data Analysis: Record luminescence or absorbance. Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model in software like GraphPad Prism.
-
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Objective: To determine if this compound is inhibiting the phosphorylation of EGFR and its key downstream signaling proteins (e.g., AKT, ERK).
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free medium for 6-12 hours.
-
Drug Incubation: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation (if required for the cell model).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (pY1068), total EGFR, phospho-AKT (pS473), total AKT, phospho-ERK1/2, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize the protein bands. A lack of reduction in p-EGFR, p-AKT, or p-ERK in the presence of this compound indicates a failure of target inhibition or immediate downstream signaling.[15]
-
Protocol 3: Gene Sequencing for Resistance Mutations
-
Objective: To identify potential resistance-conferring mutations in the EGFR gene or other key signaling genes.
-
Methodology:
-
Sample Preparation: For an acquired resistance investigation, extract genomic DNA from both the parental (sensitive) and the this compound-resistant cell lines.
-
Targeted Sequencing:
-
Sanger Sequencing: If you have a specific hypothesis (e.g., a C797S mutation in EGFR exon 20), design primers to amplify that region and perform Sanger sequencing.
-
Next-Generation Sequencing (NGS): For a broader, unbiased approach, use a targeted NGS panel that covers common cancer-related genes, including EGFR, MET, PIK3CA, KRAS, etc. This can identify both on-target and bypass pathway mutations simultaneously.
-
-
Data Analysis: Analyze the sequencing data to identify mutations present in the resistant cells but absent (or at a very low allele frequency) in the parental cells. Compare findings to known resistance mutations in databases like COSMIC.
-
References
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00800F [pubs.rsc.org]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: breaking the mold of third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
Lazertinib Preclinical Toxicity Profile in Rodents: A Technical Support Resource
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with Lazertinib. It addresses common questions and potential challenges related to its preclinical toxicity profile in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical toxicity profile of this compound in rodents?
A1: Based on available regulatory documents, the main findings in repeat-dose toxicity studies in rats were considered mild.[1] In these studies, this compound was administered orally. While specific No-Observed-Adverse-Effect Levels (NOAELs) are not publicly detailed, the toxicity profile is consistent with its mechanism of action as an EGFR inhibitor.
Q2: Were any specific organ toxicities identified in rodent studies?
A2: While detailed rodent-specific organ toxicities are not extensively published, developmental effects were noted in rats. These included a decrease in fetal weights and a corresponding reduction in gravid uterine weight at maternally toxic doses.[2] It is important to note that in non-rodent (dog) studies, cardiac toxicity was observed at higher exposures.[3]
Q3: Have carcinogenicity studies been conducted for this compound in rodents?
A3: Carcinogenicity studies are often not required for oncology drugs intended for the treatment of patients with advanced cancer, and specific long-term carcinogenicity data for this compound in rodents is not publicly available.[2]
Q4: What is known about the genotoxicity potential of this compound?
A4: Detailed public reports on a full battery of genotoxicity studies for this compound are not available. However, this is a standard component of preclinical safety assessment for new drug candidates.
Q5: How does the preclinical cardiac safety profile of this compound in rodents compare to other species?
A5: Preclinical evaluation, including in vivo studies in beagle dogs, showed little to no physiological effect on electrocardiogram, electrophysiological, proarrhythmic, and hemodynamic parameters.[4][5] In a 4-week toxicology study in dogs, cardiac toxicity was observed at an exposure approximately 4.8 times the clinical AUC at the 240 mg human dose.[3] Rodent-specific cardiac toxicity data is less detailed in the public domain.
Troubleshooting Guide for In-Vivo Rodent Experiments
This guide addresses potential issues that may arise during preclinical studies with this compound in rodents.
| Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food Consumption | This can be a sign of maternal toxicity in reproductive toxicology studies or general toxicity at higher doses.[2] | - Monitor animal health closely (daily body weights, food/water intake).- Consider dose reduction or less frequent dosing schedule.- Ensure proper vehicle control groups to rule out vehicle effects. |
| Skin Lesions or Dermatitis | As an EGFR inhibitor, off-target effects on the skin are possible, although this compound is selective for mutant EGFR.[6][7] | - Conduct regular dermatological examinations.- Document and grade any skin abnormalities.- Consider supportive care as per institutional guidelines. |
| Diarrhea or other Gastrointestinal Issues | EGFR is expressed in the gastrointestinal tract, and inhibition can lead to GI-related side effects. | - Monitor for changes in fecal consistency and frequency.- Ensure adequate hydration.- Evaluate for potential dose-dependency of the effect. |
| Variable Drug Exposure Between Animals | Differences in metabolism, potentially related to genetic polymorphisms (e.g., in glutathione S-transferases which are involved in this compound metabolism), could lead to variable exposure.[8] | - Measure plasma concentrations of this compound to establish a toxicokinetic profile.- Ensure consistent dosing technique and formulation. |
Quantitative Toxicity Data Summary
Table 1: this compound Selectivity (In Vitro)
| Cell Line / Kinase | IC₅₀ (nmol/L) | Reference |
| Mutant EGFRs (Del19, L858R, T790M) | 1.7 - 20.6 | [6] |
| Wild-Type EGFR | 60 - 76 | [6] |
| Ba/F3 Cells with Mutant EGFRs | 3.3 - 5.7 | [6] |
| Ba/F3 Cells with Wild-Type EGFR | 722.7 | [6] |
Table 2: Developmental Toxicity Observations in Animal Studies
| Species | Findings | Exposure Context | Reference |
| Rat | Decrease in fetal weights, reduced gravid uterine weight. | At maternally toxic doses. | [2] |
| Rabbit | Fused mandible/zygomatic arch malformations observed. | At or below clinically relevant dose levels. | [2] |
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway Inhibition
This compound is a third-generation EGFR tyrosine kinase inhibitor that targets activating EGFR mutations and the T790M resistance mutation. By binding to the ATP-binding site of the EGFR kinase domain, it blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[8][9]
Caption: this compound inhibits the EGFR signaling pathway.
Experimental Workflow: Rodent Repeat-Dose Toxicity Study
A typical workflow for a 90-day repeat-dose oral toxicity study in rodents, a key experiment for assessing the preclinical safety of a compound like this compound.
Caption: Workflow for a repeat-dose rodent toxicity study.
Key Experimental Protocols
General Protocol for a 90-Day Repeat-Dose Oral Toxicity Study in Rats
This protocol is a generalized representation based on standard guidelines (e.g., OECD Test Guideline 408).
-
Test System:
-
Species: Sprague-Dawley or Wistar rats.
-
Age: Young adults (e.g., 6-8 weeks old at the start of dosing).
-
Housing: Housed in controlled conditions (temperature, humidity, light cycle) with ad libitum access to standard rodent chow and water.
-
-
Dose Groups:
-
At least three dose levels (low, mid, high) and a concurrent vehicle control group.
-
Dose levels are selected based on results from shorter-term dose-range finding studies.
-
Typically includes 10-20 animals per sex per group.
-
-
Administration:
-
Route: Oral gavage is common for compounds like this compound.
-
Frequency: Daily for 90 days.
-
Formulation: this compound is formulated in an appropriate vehicle.
-
-
In-Life Observations:
-
Mortality and Morbidity: Checked at least twice daily.
-
Clinical Signs: Detailed observations for signs of toxicity performed daily.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examination before the start of the study and at termination.
-
Clinical Pathology: Blood and urine samples collected at specified intervals (e.g., pre-study, interim, and terminal) for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Key organs (e.g., liver, kidneys, heart, spleen, brain) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may be examined as needed to characterize findings.
-
-
Data Analysis:
-
Statistical analysis of quantitative data (body weights, organ weights, clinical pathology).
-
Incidence of gross and microscopic findings is tabulated.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac Safety Assessment of this compound: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cardiac Safety Assessment of this compound: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Skin Rash and Pruritus in Lazertinib Preclinical Studies
Disclaimer: Publicly available preclinical data detailing specific animal studies on Lazertinib-induced skin rash and pruritus is limited. The following guidance is based on the known class effects of Epidermal Growth Factor Receptor (EGFR) inhibitors and the clinical safety profile of this compound. The experimental protocols provided are generalized for evaluating dermatological toxicities of EGFR inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: Why do EGFR inhibitors like this compound cause skin rash and pruritus?
A1: EGFR is highly expressed in the skin and plays a crucial role in the growth and survival of keratinocytes. Inhibition of EGFR disrupts the normal function of the skin barrier, leading to inflammatory reactions that manifest as skin rash (dermatitis) and itching (pruritus). This is considered an on-target effect of the drug class.
Q2: What is the reported incidence of skin rash and pruritus with this compound in clinical trials?
A2: In clinical studies, dermatologic adverse events are commonly reported with this compound, particularly when used in combination with amivantamab. The table below summarizes the incidence from a key clinical trial.
Troubleshooting Guide for Preclinical Studies
Issue: Unexpectedly severe skin rash or pruritus observed in test animals.
Possible Causes:
-
Dose Level: The administered dose may be too high for the chosen animal model.
-
Vehicle Effect: The vehicle used for drug administration may be causing or exacerbating skin irritation.
-
Animal Strain Susceptibility: Certain animal strains may be more sensitive to EGFR inhibitor-induced skin toxicities.
-
Environmental Factors: Husbandry conditions such as low humidity can worsen dry skin and pruritus.
Troubleshooting Steps:
-
Dose De-escalation: Consider reducing the dose of this compound in subsequent cohorts to identify a maximum tolerated dose with manageable skin toxicity.
-
Vehicle Control: Ensure a vehicle-only control group is included to rule out any effects from the administration vehicle.
-
Supportive Care:
-
Topical Emollients: Apply non-medicated, hypoallergenic moisturizers to the affected skin areas to improve hydration and reduce dryness.
-
Anti-pruritic Agents: Consider the use of topical or systemic anti-pruritic medications, although their potential interaction with this compound's metabolism should be evaluated.
-
-
Environmental Controls: Maintain appropriate humidity levels in the animal housing facility.
-
Behavioral Monitoring: Quantify pruritus through detailed behavioral analysis (e.g., scratching bouts) to objectively assess the efficacy of any intervention.
Issue: Difficulty in objectively scoring skin rash and pruritus.
Solution:
-
Standardized Scoring System: Implement a standardized macroscopic scoring system for erythema, scaling, and papules/pustules.
-
Histopathological Analysis: Collect skin biopsies for histopathological examination to assess inflammatory infiltrates, epidermal thickness, and other microscopic changes.
-
Behavioral Recording: For pruritus, video record the animals and quantify the number and duration of scratching bouts. Automated systems for this purpose are also available.[1]
Data Presentation
Table 1: Incidence of Dermatologic Adverse Reactions with this compound in Combination with Amivantamab (MARIPOSA Study)
| Adverse Reaction | Any Grade (%) | Grade 3 or 4 (%) |
| Rash | 86% | 26% |
| Pruritus | Not specified | Not specified |
| Paronychia | Not specified | Not specified |
| Dermatitis acneiform | Not specified | 8% |
| Dry Skin | Not specified | <1% |
Source: Data adapted from clinical trial information.[2][3] Note: This is clinical data and may not directly translate to preclinical models.
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Skin Toxicity in a Murine Model
1. Animal Model:
- Species: Mouse
- Strain: SKH-1 (hairless) or BALB/c
- Age: 6-8 weeks
- Sex: Female (often more susceptible to skin reactions)
2. Drug Administration:
- This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
- Dosing: Administer this compound orally once daily at three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control. The dose range should be based on preliminary tolerability studies.
- Duration: Treat for 14 to 28 days.
3. Assessment of Skin Rash:
- Macroscopic Scoring: Score skin lesions daily or every other day using a scale of 0-4 (0=normal, 1=mild, 2=moderate, 3=severe, 4=very severe) for erythema, scaling, and papules/pustules on the dorsal skin and ears.
- Histopathology: At the end of the study, collect skin samples for histopathological analysis. Stain with Hematoxylin and Eosin (H&E) and assess for epidermal hyperplasia, hyperkeratosis, and inflammatory cell infiltration.
4. Assessment of Pruritus:
- Behavioral Observation: On specified days, place individual mice in an observation chamber and video record for 30-60 minutes. A trained observer, blinded to the treatment groups, should count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind limb towards the head, neck, or back, followed by licking or biting of the paw.
Protocol 2: Management of Established Skin Rash in a Preclinical Model
1. Induction of Skin Rash:
- Administer a dose of this compound known to induce a moderate skin rash (e.g., based on the results of Protocol 1) for 7-10 days.
2. Intervention:
- Once a consistent skin rash score is achieved, divide the animals into treatment groups:
- Group 1: Continue this compound + Vehicle for topical treatment.
- Group 2: Continue this compound + Topical corticosteroid (e.g., 0.1% triamcinolone acetonide cream) applied once daily.
- Group 3: Continue this compound + Topical emollient applied once daily.
3. Evaluation:
- Continue to score skin rash and monitor pruritic behavior as described in Protocol 1 for an additional 7-14 days.
- Compare the scores between the treatment groups to assess the efficacy of the management strategies.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing dermatological toxicities.
References
- 1. This compound: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Cardiac Safety Assessment of this compound: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lazertinib Efficacy in Intracranial Tumor Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lazertinib in intracranial tumor models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in intracranial tumor models?
This compound is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). Its high selectivity for sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, coupled with its ability to penetrate the blood-brain barrier (BBB), makes it a potent agent for treating intracranial tumors, particularly non-small cell lung cancer (NSCLC) brain metastases.[1] Preclinical studies in mouse models have demonstrated that this compound effectively crosses the BBB, leading to the inhibition of intracranial tumor growth.[2]
Q2: How can the efficacy of this compound be improved in these models?
Combining this compound with other therapeutic agents is a promising strategy. The combination with amivantamab, an EGFR-MET bispecific antibody, has shown significant synergistic effects.[3][4] This combination is thought to overcome resistance mechanisms by targeting both EGFR and MET pathways.[3][4][5] Additionally, focused ultrasound has been explored as a non-invasive method to transiently disrupt the BBB, enhancing the delivery and efficacy of this compound to intracranial tumors.
Q3: What are the known resistance mechanisms to this compound in intracranial tumors?
A key mechanism of acquired resistance to third-generation EGFR-TKIs like this compound is the emergence of the EGFR C797S mutation.[6][7][8][9] This mutation prevents the irreversible binding of this compound to the EGFR kinase domain. Other potential resistance mechanisms include the activation of bypass signaling pathways.
Q4: What is the proposed mechanism of synergy between this compound and Amivantamab?
The combination of this compound and Amivantamab appears to have a multi-faceted synergistic effect. Preclinical studies suggest that this compound treatment can lead to an upregulation of EGFR surface expression on tumor cells.[3][5] This increased expression may enhance the binding of Amivantamab, leading to more effective antibody-dependent cell-mediated cytotoxicity (ADCC).[3] Furthermore, the combination therapy can induce cell-cycle arrest and apoptosis more effectively than either agent alone.[3] In some models, this compound has been shown to increase MET expression, potentially sensitizing the tumors to the MET-targeting activity of Amivantamab.[3]
Troubleshooting Guides
In Vivo Intracranial Tumor Models
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Tumor Take Rate | - Cell viability issues (poor handling, low viability) - Incorrect injection site or depth - Insufficient number of cells injected - Immune rejection (if using human cells in immunocompetent mice) | - Ensure cells are healthy and have high viability before injection. - Use a stereotactic frame for precise and consistent injections. The injection site may need to be empirically determined for your specific cell line and mouse strain.[10] - Optimize the number of cells injected; this can range from 1 x 10^4 to 2 x 10^5 cells.[10] - Use immunocompromised mice (e.g., nude or SCID) for human cell line xenografts. |
| Tumor Growth Outside the Brain (Extracranial) | - Reflux of cell suspension along the needle track - Injection volume is too large | - Inject the cells slowly and leave the needle in place for a few minutes before slowly withdrawing it.[11] - Use a smaller injection volume (typically 2-5 µL). |
| High Variability in Tumor Size | - Inconsistent injection coordinates - Variation in the number of viable cells injected | - Use a stereotactic frame to ensure consistent injection placement.[12] - Ensure a homogenous cell suspension and accurate cell counting. |
| Difficulties with Tumor Monitoring (Bioluminescence Imaging - BLI) | - Weak signal - Signal attenuation by tissue/fur - Substrate not reaching the tumor | - Use cell lines with high and stable luciferase expression. - Shave the fur over the head of the animal before imaging. - Ensure proper substrate (e.g., D-luciferin) administration (dose and timing). Light emission is dependent on ATP, oxygen, and substrate availability.[13] |
| Animal Health Issues Post-Surgery | - Infection - Surgical trauma | - Perform surgeries under sterile conditions. - Provide appropriate post-operative care, including analgesics and monitoring. |
In Vitro Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background in Western Blot for Phospho-EGFR | - Antibody concentration too high - Insufficient blocking - Inadequate washing - Non-specific binding of the secondary antibody - Use of milk as a blocking agent for phospho-antibodies | - Optimize the primary and secondary antibody concentrations.[2][14][15] - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[2][14] - Increase the number and duration of wash steps.[2][16] - Run a secondary antibody-only control.[14] - Casein in milk is a phosphoprotein and can cause background with anti-phospho antibodies; use BSA instead.[17] |
| Weak or No Signal in Western Blot | - Low protein expression - Inefficient protein transfer - Antibody not suitable for Western Blot | - Load more protein or enrich for the protein of interest. - Verify transfer efficiency with Ponceau S staining. - Check the antibody datasheet to confirm it is validated for Western Blotting. |
| Artifacts in Immunohistochemistry (IHC) of Brain Tissue | - Non-specific antibody binding - Inadequate fixation - Antigen retrieval issues - Endogenous peroxidase activity | - Use appropriate blocking solutions (e.g., serum from the same species as the secondary antibody). - Optimize fixation time and method. Over-fixation can mask epitopes. - Test different antigen retrieval methods (heat-induced or enzymatic). - Include a quenching step (e.g., with hydrogen peroxide) to block endogenous peroxidases.[1] |
Quantitative Data Summary
Table 1: Intracranial Efficacy of this compound in Combination with Amivantamab in EGFR-mutant NSCLC
| Parameter | This compound + Amivantamab | Osimertinib | Reference |
| Intracranial Objective Response Rate (iORR) | 77% | 77% | [13] |
| Median Intracranial Duration of Response (icDoR) | Not Reached | 24.4 months | [13] |
| 3-Year Intracranial Progression-Free Survival (iPFS) Rate | 38% | 18% | [8] |
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Intracranial Tumor Model
-
Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) under standard conditions. For in vivo imaging, use cell lines stably expressing a reporter like luciferase.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at specific stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of cell suspension (containing 50,000 - 200,000 cells) into the brain parenchyma at a specific depth (e.g., 3 mm).
-
Leave the needle in place for 2-5 minutes to prevent reflux, then slowly withdraw it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-operative Care: Administer analgesics and monitor the mice for recovery and any signs of distress.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) starting 7-10 days post-injection.
Protocol 2: Western Blot Analysis of EGFR Pathway Activation
-
Sample Preparation:
-
Treat cultured tumor cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each in TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein loading.
-
Visualizations
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Intracranial Tumor Models.
References
- 1. Artifacts in IHC | BIOZOL [biozol.de]
- 2. arp1.com [arp1.com]
- 3. The potential of this compound and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of this compound and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR C797S as a Resistance Mechanism of this compound in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR C797S as a Resistance Mechanism of this compound in Non-small Cell Lung Cancer with EGFR T790M Mutation [e-crt.org]
- 8. EGFR C797S as a Resistance Mechanism of this compound in Non-small Cell Lung Cancer with EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.skku.edu [pure.skku.edu]
- 10. Creating Anatomically Accurate and Reproducible Intracranial Xenografts of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Lazertinib Stability and Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of Lazertinib in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in aqueous solutions?
This compound is susceptible to degradation under various conditions, including acid and base hydrolysis, oxidation, reduction, and photodegradation. Forced degradation studies have identified five primary degradation products, designated as DP-1 through DP-5, which are formed under these stress conditions.
Q2: How stable is this compound in acidic conditions?
This compound shows significant degradation in acidic environments, particularly when heated. This degradation is a key factor to consider when designing formulations or conducting experiments in acidic buffers.
Q3: Is this compound sensitive to light?
Yes, photostability studies indicate that this compound is prone to minor degradation upon exposure to light. Therefore, it is recommended to protect this compound solutions from light to minimize the formation of photodegradation products.
Q4: What is the recommended storage condition for this compound aqueous solutions?
Given its susceptibility to degradation, it is advisable to prepare this compound aqueous solutions fresh for each experiment. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures to minimize degradation. The stability of the solution will depend on the specific pH and buffer composition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium. | Prepare fresh this compound stock solutions and dilute them into the medium immediately before use. Minimize the exposure of the treatment medium to light. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products during sample preparation or storage. | Review the sample handling procedure to identify potential exposure to harsh pH, high temperatures, or light. Ensure the analytical method is stability-indicating. |
| Low recovery of this compound from aqueous samples. | Adsorption to container surfaces or significant degradation. | Use low-adsorption labware. Prepare and analyze samples promptly. If degradation is suspected, analyze for known degradation products. |
| Precipitation of this compound in aqueous buffer. | Poor solubility at the specific pH of the buffer. | This compound has pH-dependent solubility. Ensure the buffer pH is within the optimal solubility range for this compound. The use of co-solvents may be necessary. |
Quantitative Data on this compound Degradation
The following table summarizes the results of forced degradation studies on this compound under various stress conditions.
| Stress Condition | % Degradation | Degradation Product(s) Identified |
| Acid Hydrolysis | Significant | DP-1 |
| Alkaline Hydrolysis | Minor | DP-2 |
| Oxidative Degradation | Minor | DP-3 |
| Reduction | Minor | DP-4 |
| Neutral Hydrolysis | Minor | DP-5 |
Experimental Protocols
Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and heat at 80°C for 2 hours.
-
Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the this compound stock solution with 30% H₂O₂ at room temperature for 24 hours.
-
Reduction: Treat the this compound stock solution with a suitable reducing agent (e.g., 10% sodium bisulfite) at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours.
-
Photodegradation: Expose the this compound stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
Stability-Indicating UPLC-MS/MS Method
This method is suitable for the separation and quantification of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: Mass spectrometry (MS) in positive ion mode.
-
Quantification: Monitor the specific m/z transitions for this compound and its degradation products.
Visualizations
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Caption: General workflow for forced degradation studies of this compound.
Refining experimental protocols for Lazertinib long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for long-term studies involving Lazertinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It selectively targets and inhibits EGFR with activating mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.[1][2][4] By binding to the Cys797 residue in the ATP-binding site of the EGFR kinase domain, this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1][2][5] This inhibition ultimately leads to apoptosis of EGFR-mutant cancer cells.[4][5]
Q2: What are the key preclinical efficacy data for this compound?
This compound has demonstrated potent and selective inhibitory activity against various EGFR mutations in preclinical studies. The following tables summarize key in vitro and in vivo efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line/EGFR Mutation | IC₅₀ (nmol/L) |
| Ba/F3 Del19 | 3.3 |
| Ba/F3 L858R | 5.7 |
| Ba/F3 Del19/T790M | 3.5 |
| Ba/F3 L858R/T790M | 4.3 |
| Ba/F3 WT EGFR | 722.7 |
Source:[3]
Table 2: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Model (H1975 cells)
| Treatment Group | Dose | Tumor Regression (%) |
| This compound | 3 mg/kg | 86.85 |
| Osimertinib | 3 mg/kg | 7.24 |
| This compound | 10 mg/kg | ~90 (near-complete) |
Source:[2]
Q3: What are the known mechanisms of resistance to this compound?
While this compound is effective against the T790M resistance mutation, acquired resistance can still develop. The most common on-target resistance mechanism is the acquisition of the EGFR C797S mutation.[6] Other mechanisms include the loss of the T790M mutation and alterations in downstream signaling pathways, such as PIK3CA mutations.[7] Amplification of other receptor tyrosine kinases, like MET, can also contribute to resistance by activating bypass signaling pathways.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK signaling pathways.
Experimental Workflow: Long-Term In Vitro Drug Treatment and Viability Assay
Caption: Workflow for assessing long-term effects of this compound on cell viability in vitro.
Troubleshooting Guide
Issue 1: Gradual loss of this compound efficacy in long-term cell culture experiments.
-
Question: My cancer cell line, which was initially sensitive to this compound, is showing increased resistance after several weeks of continuous treatment. What could be the cause and how can I investigate it?
-
Answer:
-
Potential Cause 1: Development of Acquired Resistance. The most likely reason is the development of acquired resistance mechanisms.
-
Troubleshooting Steps:
-
Sequence for Resistance Mutations: Perform DNA sequencing of the EGFR gene in the resistant cells to check for the emergence of new mutations, particularly the C797S mutation.
-
Assess Bypass Pathways: Use Western blotting to analyze the activation status of alternative signaling pathways that might be compensating for EGFR inhibition, such as MET or HER2. Look for increased phosphorylation of these receptor tyrosine kinases and their downstream effectors.
-
Establish a Resistant Cell Line: Consider formally establishing a this compound-resistant cell line by gradually increasing the drug concentration over an extended period. This will provide a valuable tool for further mechanistic studies.
-
-
Issue 2: High variability in in vivo tumor growth inhibition studies.
-
Question: I am observing significant variability in tumor size and response to this compound in my mouse xenograft model. How can I improve the consistency of my results?
-
Answer:
-
Potential Cause 1: Inconsistent Drug Administration and Bioavailability. Variability in the preparation and administration of this compound can lead to inconsistent drug exposure.
-
Troubleshooting Steps:
-
Standardize Drug Formulation: Ensure that this compound is consistently formulated for oral gavage or other administration routes. Check for complete dissolution and stability of the drug in the vehicle.
-
Monitor Animal Health: Closely monitor the body weight and overall health of the animals.[8] Significant weight loss or other signs of toxicity can affect drug metabolism and tumor growth.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the plasma concentrations of this compound in a subset of animals to ensure consistent drug exposure.
-
-
Issue 3: Unexpected toxicity in long-term in vivo studies.
-
Question: My long-term in vivo study with this compound is showing unexpected toxicities, such as significant weight loss and skin rashes, even at doses that were well-tolerated in shorter studies. What should I do?
-
Answer:
-
Potential Cause 1: Cumulative Toxicity. Long-term exposure to EGFR-TKIs can lead to cumulative toxicities that are not apparent in short-term studies.
-
Troubleshooting Steps:
-
Dose Reduction or Interruption: Consider reducing the dose of this compound or introducing drug-free intervals to manage the toxicity.
-
Supportive Care: Provide supportive care to the animals, such as dietary supplements and topical treatments for skin rashes, to help mitigate the side effects.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological analysis of major organs to identify any potential off-target toxicities.
-
-
Detailed Experimental Protocols
1. Long-Term Cell Viability Assay (MTT Assay)
This protocol is for assessing the long-term effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired long-term duration (e.g., 72 hours, 1 week, or longer). For very long-term experiments, the medium with fresh this compound should be replaced every 2-3 days.
-
At the end of the incubation period, add 10 µl of MTT solution to each well and incubate for 1-4 hours at 37°C.[9]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
2. Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for analyzing the phosphorylation status of EGFR and its downstream signaling proteins following this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
-
3. In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the long-term efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups daily via oral gavage.
-
Measure the tumor size with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue the treatment for the planned duration of the long-term study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or molecular analysis).
-
References
- 1. Cardiac Safety Assessment of this compound: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies | Semantic Scholar [semanticscholar.org]
- 2. Fatal toxic effects related to EGFR tyrosine kinase inhibitors based on 53 cohorts with 9,569 participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Safety Assessment of this compound: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR C797S as a Resistance Mechanism of this compound in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. This compound improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lazertinib Preclinical Dose Reduction Strategies: A Technical Support Guide
Disclaimer: Detailed public data on Lazertinib dose reduction specifically due to toxicity in preclinical animal studies is limited. This is likely attributable to its high selectivity for mutant EGFR over wild-type, which contributes to a wider therapeutic index and potentially fewer dose-limiting toxicities in these studies compared to earlier generation EGFR inhibitors. This guide, therefore, provides a framework for researchers based on established principles of preclinical toxicology for kinase inhibitors, this compound's known pharmacological profile, and its observed adverse effects in clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that we should consider when designing toxicology studies?
A1: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It selectively binds to the Cys797 residue in the ATP-binding site of the EGFR kinase domain, particularly in EGFR proteins with activating mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] This action blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1] Its high selectivity for mutant EGFR while sparing wild-type EGFR is a key feature designed to minimize toxicity.[3]
Q2: What are the most likely target organs for toxicity in animal studies based on clinical data?
A2: Based on extensive clinical trial data, the most common adverse reactions in humans involve the skin and gastrointestinal systems. Therefore, in animal studies, researchers should pay close attention to:
-
Dermatologic Toxicity: Rash, pruritus (itching), and nail toxicity are frequently observed in patients.[4][5]
-
Gastrointestinal Toxicity: Diarrhea and stomatitis (inflammation of the mouth) are common.[4][5]
-
Hepatotoxicity: While generally mild to moderate, elevations in liver enzymes (ALT and AST) have been reported.[4]
-
Ocular Toxicity: Though less frequent, eye-related adverse events can occur.[4]
Q3: Are there any known significant toxicities from preclinical animal studies?
A3: Preclinical studies have generally indicated a favorable safety profile for this compound. Notably, cardiac safety assessments in beagle dogs and rabbits revealed "little to no physiological effect" on electrocardiogram, electrophysiological, and hemodynamic parameters.[6][7] Developmental and reproductive toxicology (DART) studies in rats and rabbits have shown potential for embryo-fetal toxicity at high doses, a finding not uncommon for this class of drugs.
Q4: How should I approach dose selection for a repeat-dose toxicity study in rodents?
A4: A dose-range finding (DRF) study is a critical first step.[8][9] This typically involves administering the drug at escalating doses to a small number of animals to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or mortality.[8] Based on the DRF study, at least three dose levels are typically selected for the main repeat-dose toxicity study: a high dose (expected to produce some toxicity), a low dose (expected to be a no-observed-adverse-effect-level or NOAEL), and a mid-dose.
Troubleshooting Guides
Issue: Unexpected mortality or severe morbidity is observed at a planned dose level in a repeat-dose study.
-
Immediate Action: Cease dosing in the affected group. Conduct a thorough clinical examination of surviving animals and perform a necropsy on the deceased animal to identify the potential cause of death.
-
Troubleshooting Steps:
-
Review DRF Study Data: Re-evaluate the data from your dose-range finding study. Was there any indication of a steep dose-response curve for toxicity?
-
Consider Pharmacokinetics: Analyze pharmacokinetic data if available. Is there evidence of drug accumulation with repeated dosing that was not apparent in single-dose studies?
-
Dose Adjustment: For the remainder of the study, consider either excluding the high-dose group or reducing the dose for this group and subsequent new cohorts. A new high dose could be set at a level intermediate between the original mid- and high-doses.
-
Issue: Significant body weight loss is observed in a dose group.
-
Immediate Action: Increase the frequency of clinical monitoring for the affected animals. Provide supportive care, such as supplemental nutrition or hydration, if necessary and appropriate for the study design.
-
Troubleshooting Steps:
-
Correlate with Other Observations: Is the weight loss associated with decreased food consumption, diarrhea, or other signs of gastrointestinal distress?
-
Dose Reduction Protocol: If body weight loss exceeds a predefined threshold (e.g., >15-20% of baseline), a dose reduction may be warranted. A common strategy is to reduce the dose by one level (e.g., from high to mid-dose) for that animal or cohort.
-
Interim Analysis: Consider a temporary suspension of dosing to allow for recovery, followed by reinstatement of the drug at a lower dose.
-
Quantitative Data Summary
Since specific public data on this compound dose reduction in animals is unavailable, the following table presents a hypothetical example of a 14-day dose-range finding study in rats to illustrate the type of data that would be generated and the decisions made.
| Dose Level (mg/kg/day) | Number of Animals (M/F) | Key Clinical Observations | Body Weight Change (Day 14) | Dose Reduction/Action Taken |
| 0 (Vehicle) | 3/3 | No significant findings | +5% | N/A |
| 50 | 3/3 | No significant findings | +4% | None. Considered a potential NOAEL. |
| 150 | 3/3 | Mild, transient diarrhea in 1/3 males. | -2% | None. Considered tolerable toxicity. |
| 450 | 3/3 | Moderate to severe diarrhea, piloerection, hunched posture. | -15% | Dose discontinued for one animal on Day 10 due to >20% body weight loss. This level is likely the MTD. |
| 1000 | 3/3 | Severe diarrhea, lethargy, significant weight loss. | -25% (by Day 7) | Dosing for this group was terminated on Day 7 due to excessive toxicity. |
Experimental Protocols
Protocol: Repeat-Dose Oral Toxicity Study in Rodents (General Guideline)
-
Animal Model: Sprague-Dawley rats (or other appropriate rodent strain), young adults, equal numbers of males and females.
-
Group Size: Typically 10 animals/sex/group for the main study, and 3-5 animals/sex/group for toxicokinetic satellite groups.
-
Dose Levels: A vehicle control and at least three dose levels (low, mid, high) selected based on a prior dose-range finding study.
-
Dose Administration: Daily oral gavage for a specified duration (e.g., 28 or 90 days).
-
Clinical Observations:
-
Daily: Mortality, morbidity, general clinical signs (e.g., changes in posture, activity, respiration), and body weight.
-
Weekly: Detailed clinical examination, food consumption.
-
-
Toxicity Monitoring:
-
Hematology and Clinical Chemistry: Blood samples collected at specified intervals (e.g., pre-study, mid-study, and termination).
-
Urinalysis: Conducted at similar intervals to blood collection.
-
Ophthalmology: Examination prior to the study and at termination.
-
-
Dose Reduction Criteria (Example):
-
Dose may be reduced by one level if an animal exhibits >20% body weight loss from baseline.
-
Dosing may be temporarily suspended for a cohort if >50% of animals exhibit signs of severe toxicity (e.g., Grade 3 or 4 clinical observations).
-
-
Pathology:
-
Gross Necropsy: Full necropsy performed on all animals at termination.
-
Organ Weights: Key organs weighed.
-
Histopathology: A comprehensive list of tissues from the control and high-dose groups are examined. Any target organs identified in the high-dose group are then examined in the mid- and low-dose groups.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action [jnjmedicalconnect.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. FDA approves this compound with amivantamab-vmjw for non-small lung cancer - ecancer [ecancer.org]
- 6. Cardiac Safety Assessment of this compound: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. criver.com [criver.com]
Validation & Comparative
Lazertinib versus Osimertinib: A Preclinical Head-to-Head in T790M-Mutant NSCLC Models
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations, both lazertinib and osimertinib have emerged as potent third-generation tyrosine kinase inhibitors (TKIs). While clinically validated, a closer examination of their preclinical efficacy reveals nuances in their activity and selectivity. This guide provides a comprehensive comparison of their performance in T790M models, drawing upon key experimental data to inform researchers and drug development professionals.
In Vitro Potency and Selectivity
This compound (also known as YH25448) has demonstrated a favorable profile of high potency against EGFR-sensitizing and T790M resistance mutations, coupled with a greater selectivity over wild-type (WT) EGFR compared to osimertinib. This heightened selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Kinase and Cell Viability Assays
In a direct comparison, this compound and osimertinib exhibited similar low nanomolar IC50 values against various EGFR mutant cell lines. However, this compound displayed a significantly higher IC50 for WT EGFR, indicating a wider safety margin.[1]
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| Ba/F3 | Del19 | 3.3 | 3.5 |
| Ba/F3 | L858R | 5.7 | 4.3 |
| Ba/F3 | Del19/T790M | 3.3 | 3.5 |
| Ba/F3 | L858R/T790M | 5.7 | 4.3 |
| Ba/F3 | WT | 722.7 | 519.1 |
Table 1: Comparative IC50 values of this compound and osimertinib in EGFR-mutant and wild-type Ba/F3 cells.[1]
In Vivo Antitumor Efficacy
The superior preclinical efficacy of this compound is further substantiated in in vivo models, where it has shown more profound tumor regression compared to osimertinib at equimolar doses.
Cell Line-Derived Xenograft (CDX) Model
In a mouse xenograft model using the H1975 cell line, which harbors the L858R/T790M double mutation, this compound demonstrated a dose-dependent tumor regression. Notably, at a dose of 3 mg/kg, this compound achieved a tumor regression of 86.85%, while osimertinib at the same dose resulted in a regression of only 7.24%. A higher dose of 10 mg/kg of this compound led to a near-complete tumor regression of 90%.[1]
| Treatment Group | Dose (mg/kg) | Tumor Regression (%) |
| This compound | 3 | 86.85 |
| Osimertinib | 3 | 7.24 |
| This compound | 10 | 90 |
Table 2: Antitumor efficacy in H1975 (L858R/T790M) tumor-bearing mice.[1]
Patient-Derived Xenograft (PDX) Model
This compound's potent antitumor activity was also observed in a patient-derived xenograft model with an EGFR exon 19 deletion. In this model, this compound demonstrated a statistically significant improvement in tumor growth inhibition compared to osimertinib.[2]
Central Nervous System (CNS) Efficacy
A critical differentiator between this compound and osimertinib in preclinical settings is their respective abilities to penetrate the blood-brain barrier (BBB) and exert intracranial antitumor activity. This compound has shown superior brain penetrance.[1] In an in vivo brain metastasis model, this compound treatment led to a significantly longer survival duration in mice compared to those treated with osimertinib (median survival of 124 days vs. 65 days at a 10 mg/kg dose).[1] This enhanced CNS efficacy is attributed to this compound not being a substrate of the BCRP efflux transporter and only a weak substrate of MDR1, unlike osimertinib which is a substrate for both.[1]
| Parameter | This compound |
| Brain-to-Plasma Ratio (AUC) | 0.9 |
| Intracranial Tumor-to-Plasma Ratio (AUC) | 7.0 |
| Intracranial Tumor-to-Brain Ratio (AUC) | 7.9 |
Table 3: Brain and intracranial tumor distribution of this compound.[1]
Signaling Pathway Inhibition
Both this compound and osimertinib function by irreversibly binding to the mutant EGFR and inhibiting its downstream signaling pathways. This compound has been shown to effectively suppress the phosphorylation of EGFR, AKT, and ERK, with an inhibitory capacity that is comparable or even superior to that of osimertinib.[1]
References
A Comparative In-Vitro Analysis of Third-Generation EGFR Tyrosine Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the preclinical efficacy and characteristics of leading third-generation EGFR TKIs.
The advent of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly for patients harboring EGFR T790M resistance mutations. This guide provides a comprehensive in-vitro comparative analysis of three prominent third-generation EGFR TKIs: osimertinib, lazertinib, and almonertinib. The data presented herein, compiled from various preclinical studies, offers insights into their potency, selectivity, and mechanisms of resistance, aiding researchers in their ongoing efforts to develop more effective cancer therapies.
Potency Against Key EGFR Mutations
The cornerstone of evaluating EGFR TKIs lies in their ability to inhibit the kinase activity of various EGFR mutants. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in-vitro IC50 values of osimertinib, this compound, and almonertinib against common EGFR mutations.
| EGFR Mutation | Osimertinib IC50 (nM) | This compound IC50 (nM) | Almonertinib IC50 (nM) |
| Exon 19 Deletion | ~0.9 - 15 | ~1.7 - 5.7 | ~0.21 |
| L858R | ~1 - 25 | ~1.7 - 5.7 | ~0.29 |
| T790M | ~1 - 10 | ~1.7 - 20.6 | ~0.37 |
| Exon 19 Del / T790M | ~0.4 - 10 | ~3.3 - 5.7 | ~0.21 |
| L858R / T790M | ~1 - 15 | ~3.3 - 5.7 | ~0.29 |
| Wild-Type (WT) EGFR | ~25 - 519.1 | ~60 - 722.7 | ~3.39 |
Note: IC50 values can vary between studies due to different cell lines and assay conditions.
Selectivity Profile
A crucial characteristic of third-generation EGFR TKIs is their high selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity minimizes off-target effects and associated toxicities. The selectivity index (SI), calculated as the ratio of the IC50 for WT EGFR to the IC50 for a mutant EGFR, provides a quantitative measure of this property. A higher SI indicates greater selectivity.
| TKI | Selectivity for T790M vs. WT |
| Osimertinib | High |
| This compound | High[1] |
| Almonertinib | High |
This compound has demonstrated a higher IC50 for wild-type EGFR compared to osimertinib (722.7 nmol/L vs. 519.1 nmol/L), suggesting a potentially wider therapeutic window.[1]
Mechanisms of Acquired Resistance
Despite the initial efficacy of third-generation EGFR TKIs, acquired resistance can emerge. In-vitro studies have been instrumental in elucidating the molecular mechanisms underlying this resistance.
Osimertinib and Almonertinib: Studies on almonertinib-resistant cell lines have identified distinct resistance mechanisms compared to osimertinib.[2][3][4][5] For almonertinib, EGFR-dependent resistance can occur through mutations such as C797S and L718Q.[2] Bypass pathway activation, including PIK3CA, JAK2, BRAF, and KRAS mutations, as well as HER2 amplification and FGFR3-TACC3 fusions, are also observed.[2]
This compound: Resistance to this compound can also be mediated by the acquisition of the C797S mutation, which prevents the covalent binding of the inhibitor to EGFR.[6]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key in-vitro assays are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells cultured in multiwell plates
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates
-
Plate shaker
-
Luminometer
Procedure:
-
Culture cells in opaque-walled 96-well plates at a desired density and allow them to adhere overnight.
-
Treat cells with serial dilutions of the EGFR TKI or vehicle control (DMSO) and incubate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
In-Vitro Kinase Activity Assay (HTRF®)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and inhibitor potency.
Materials:
-
Recombinant EGFR enzyme (wild-type or mutant)
-
Biotinylated kinase substrate (e.g., TK Substrate-biotin)
-
ATP
-
EGFR TKIs
-
HTRF Detection Reagents (e.g., Streptavidin-XL665 and anti-phosphotyrosine antibody labeled with a cryptate)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Enzymatic Reaction:
-
In a 384-well plate, add the recombinant EGFR enzyme, the biotinylated substrate, and the EGFR TKI at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing EDTA, Streptavidin-XL665, and the europium cryptate-labeled anti-phosphotyrosine antibody.
-
Incubate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC50 value.
-
Visualizing Cellular Mechanisms and Workflows
To better illustrate the complex biological processes and experimental designs discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. login.medscape.com [login.medscape.com]
- 6. researchgate.net [researchgate.net]
Head-to-Head Analysis of Lazertinib and Osimertinib Brain Penetration: A Comparative Guide for Researchers
A comprehensive review of preclinical and clinical data on the central nervous system (CNS) penetration of two leading third-generation EGFR tyrosine kinase inhibitors, Lazertinib and Osimertinib, for the treatment of non-small cell lung cancer with brain metastases.
This guide provides a detailed comparison of this compound and Osimertinib, focusing on their ability to cross the blood-brain barrier (BBB) and exert therapeutic effects on intracranial tumors. The information is compiled from various preclinical and clinical studies to aid researchers, scientists, and drug development professionals in understanding the nuanced differences between these two important therapies.
Executive Summary
Both this compound and Osimertinib are potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that have demonstrated efficacy against EGFR-mutated non-small cell lung cancer (NSCLC), including tumors harboring the T790M resistance mutation.[1][2] A critical differentiator for these drugs is their ability to penetrate the CNS and treat or prevent brain metastases, a common and challenging complication in advanced NSCLC.[3][4] Preclinical evidence suggests that this compound may exhibit higher brain penetration than Osimertinib.[4] Clinical data also indicate robust intracranial activity for both agents.[5][6] This guide will delve into the available data, experimental methodologies, and underlying mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical and clinical studies comparing the brain penetration and intracranial efficacy of this compound and Osimertinib.
Table 1: Preclinical In Vitro and In Vivo Brain Penetration Data
| Parameter | This compound | Osimertinib | Other EGFR-TKIs | Study Type |
| Efflux Ratio (in vitro) | Not a substrate of BCRP, weak substrate of MDR1[5] | Weakest substrate for human BBB efflux transporters (efflux ratio 3.2)[7] | Higher efflux ratios for other TKIs[7] | In vitro transporter assays[5][7] |
| Free Brain to Free Plasma Ratio (Kpuu) | Data not available in direct comparison | 0.21 (highest among tested TKIs)[7][8] | ≤ 0.12[7][8] | In vivo rat model[7][8] |
| Brain/Blood Kp (PET Imaging) | Data not available in direct comparison | 2.6[7][8] | Not specified | PET imaging in Cynomolgus macaques[7][8] |
| Tumor Regression (Mouse Brain Metastasis Model) | Significantly more effective than equimolar osimertinib in inducing tumor regression[2] | Induced sustained tumor regression[3][9] | Rociletinib did not achieve tumor regression[3][9] | EGFRm PC9 mouse brain metastases model[2][3][9] |
| Intracranial Tumor Uptake | Higher uptake in intracranial tumors than in plasma or brain tissue[5] | Readily distributes across healthy brain and tumor tissue[7][8] | Not specified | Mouse models with intracranial implantation[5][7][8] |
Table 2: Clinical Intracranial Efficacy Data
| Parameter | This compound | Osimertinib | Study/Trial |
| Intracranial Objective Response Rate (iORR) | 55% (95% CI, 38.3%-71.4%) in patients with CNS metastases after prior TKI[10] | 91% (FLAURA)[6] | Phase II Trial (NCT05326425)[10], FLAURA[6] |
| iORR in T790M+ patients | 80% (95% CI, 28.4%-99.5%)[10] | 70% (AURA3)[5] | Phase II Trial (NCT05326425)[10], AURA3[5] |
| Intracranial Progression-Free Survival (iPFS) | 15.8 months (overall)[10] | Not Reached vs 13.9 mo (vs comparator) (FLAURA)[6] | Phase II Trial (NCT05326425)[10], FLAURA[6] |
| Intracranial Disease Control Rate (iDCR) | 97% (overall)[10] | 93.9% (AURA3)[5] | Phase II Trial (NCT05326425)[10], AURA3[5] |
Signaling Pathway Overview
This compound and Osimertinib are both irreversible inhibitors of mutant EGFR.[11][12] They form a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[1][11] This action blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1][13] By inhibiting these pathways, both drugs induce apoptosis in EGFR-mutant lung cancer cells.[11][13]
Caption: EGFR signaling pathway inhibited by this compound and Osimertinib.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of common experimental protocols used to assess the brain penetration of EGFR-TKIs.
In Vitro Efflux Transporter Assay
This assay is used to determine if a drug is a substrate of key efflux transporters at the BBB, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[14]
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are commonly used.[14]
-
Procedure:
-
MDCK-MDR1 cells are seeded on a permeable membrane in a transwell plate and cultured to form a confluent monolayer.
-
The test compound (e.g., this compound or Osimertinib) is added to either the apical (top) or basolateral (bottom) chamber.
-
Samples are taken from the opposite chamber at various time points.
-
The concentration of the compound in the samples is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1 suggests the compound is a substrate for the efflux transporter.[7]
In Vivo Brain Penetration Assessment in Rodent Models
This method directly measures the concentration of a drug in the brain and plasma of a living animal to determine its ability to cross the BBB.[15][16]
-
Procedure:
-
The test compound is administered to the animals, often orally or intravenously.
-
At predetermined time points, blood samples are collected, and the animals are euthanized.
-
The brains are harvested and homogenized.
-
Drug concentrations in both plasma and brain homogenate are measured by LC-MS/MS.
-
-
Data Analysis:
-
Brain-to-Plasma Ratio (Kp): The total concentration of the drug in the brain is divided by the total concentration in the plasma.
-
Unbound Brain-to-Unbound Plasma Ratio (Kpuu): This is a more accurate measure of brain penetration as it accounts for protein binding in both compartments.[14] It is calculated by correcting the Kp for the unbound fraction of the drug in the brain and plasma.[14]
-
Brain Metastasis Xenograft Model
This in vivo model assesses the efficacy of a drug against intracranial tumors.[3][17]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[5]
-
Procedure:
-
Human NSCLC cells with relevant EGFR mutations (e.g., PC9 or H1975) are implanted into the brains of the mice.[3][5]
-
Tumor growth is monitored, often through bioluminescence imaging or MRI.
-
Once tumors are established, the mice are treated with the test compound (e.g., this compound or Osimertinib) or a vehicle control.
-
Tumor volume is measured over time to assess the treatment's effect.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival analysis may also be performed.
Caption: Experimental workflow for assessing brain penetration of EGFR-TKIs.
Conclusion
Both this compound and Osimertinib demonstrate significant brain penetration and intracranial activity, representing crucial advancements for NSCLC patients with brain metastases. Preclinical studies suggest this compound may have an advantage in terms of higher brain-to-plasma concentration and greater tumor regression in head-to-head mouse models.[2][4] However, Osimertinib also shows excellent BBB penetration and has a substantial body of clinical evidence supporting its intracranial efficacy.[3][6][7]
Further direct comparative studies, particularly randomized clinical trials with intracranial endpoints, are needed to definitively establish the superior agent for CNS disease control. Researchers and clinicians should consider the specific experimental context and patient population when interpreting these findings. The methodologies and data presented in this guide offer a foundational understanding for future research and development in this critical area of oncology.
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of this compound for symptomatic or asymptomatic brain metastases in treatment‐naive patients with advanced EGFR mutation‐positive non‐small cell lung cancer: Protocol of an open‐label, single‐arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action [jnjmedicalconnect.com]
Lazertinib's Efficacy in Uncommon EGFR Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While patients with common EGFR mutations, such as exon 19 deletions and the L858R point mutation, have benefited greatly from these targeted therapies, a notable challenge remains in treating the 10-20% of patients harboring uncommon EGFR mutations.[1][2][3][4] This guide provides a comparative analysis of Lazertinib, a third-generation EGFR-TKI, against other therapeutic alternatives for this specific patient population, supported by clinical trial data and detailed experimental methodologies.
This compound: A Third-Generation EGFR-TKI
This compound is an oral, irreversible, third-generation EGFR-TKI that selectively targets both sensitizing EGFR mutations and the T790M resistance mutation.[5][6] Its mechanism of action involves forming a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways, including the phosphorylation of AKT and ERK, thereby inhibiting cancer cell proliferation and inducing apoptosis.[6][7] Preclinical studies have demonstrated this compound's potent inhibitory activity against not only common mutations but also uncommon ones like G719X and L861Q, with a key advantage of reduced activity against wild-type EGFR, potentially leading to a more favorable toxicity profile.[6][8]
Comparative Efficacy of EGFR TKIs in Uncommon Mutations
Clinical data from a phase II multi-center trial has demonstrated this compound's promising efficacy in patients with advanced NSCLC harboring uncommon EGFR mutations (excluding exon 20 insertions).[1][2][3][4] The following tables summarize the key efficacy parameters of this compound compared to other commonly used EGFR TKIs, Osimertinib (another third-generation TKI) and Afatinib (a second-generation TKI).
Table 1: Objective Response Rate (ORR) Comparison
| EGFR Mutation Subtype | This compound (Phase II Trial) | Osimertinib (KCSG-LU15-9 & UNICORN studies) | Afatinib (Pooled LUX-Lung 2, 3, & 6 data) |
| Overall Uncommon | 50.0%[1][2] | 50% - 55%[7][9] | Not directly reported; varies by group |
| G719X | 61.0%[1][2] | 45% - 53%[9] | 71.1% (as part of a group with L861Q & S768I)[10] |
| L861Q | 58.0%[1][2] | 75% - 86% (solitary mutation)[9] | 71.1% (as part of a group with G719X & S768I)[10] |
| S768I | 60.0%[1][2] | 38% - 50%[9] | 71.1% (as part of a group with G719X & L861Q)[10] |
| Major Uncommon (G719X, L861Q, S768I) | 54.8%[2][3] | Not explicitly pooled | 60.0% (TKI-naïve)[8] |
Table 2: Progression-Free Survival (PFS) Comparison
| EGFR Mutation Subtype | This compound (Phase II Trial) | Osimertinib (KCSG-LU15-9 & UNICORN studies) | Afatinib (Pooled analysis & LUX-Lung data) |
| Overall Uncommon | 10.8 months[1][2] | 8.2 - 9.5 months[6][7][9] | 10.8 months (Time to Treatment Failure, TKI-naïve, major uncommon)[8] |
| G719X | 20.3 months[1][2] | 5.1 - 8.2 months[9] | 10.7 months (as part of a group with L861Q & S768I)[10] |
| L861Q | 9.5 months[1][2] | 15.2 - 22.7 months[9] | 10.7 months (as part of a group with G719X & S768I)[10] |
| S768I | Not Reached[1] | 9.4 - 12.3 months[9] | 10.7 months (as part of a group with G719X & S768I)[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the key trials cited.
This compound: Phase II Multicenter Trial (NCT05277701)
-
Study Design: A single-arm, multicenter, open-label phase II trial.[2][4][11]
-
Patient Population: Patients with histologically or cytologically confirmed locally advanced or metastatic NSCLC, not suitable for curative treatment.[11] Must have confirmed uncommon EGFR mutations (e.g., G719X, S768I, L861Q) without the presence of common EGFR mutations (exon 19 deletion, L858R, exon 20 insertion, or T790M).[11]
-
Intervention: this compound administered orally at a dose of 240 mg once daily.[2][4][11] Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.[11]
-
Primary Endpoint: Objective Response Rate (ORR) assessed by the investigator according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[2][4][11]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), Disease Control Rate (DCR), and safety profile evaluated by NCI-CTCAE v5.0.[2][4][11]
Osimertinib: KCSG-LU15-09 & UNICORN Phase II Trials
-
Study Design: Prospective, open-label, single-arm, phase II studies.[7][9]
-
Patient Population: Patients with advanced NSCLC harboring uncommon EGFR mutations other than exon 20 insertions.[7][9] The UNICORN study focused on treatment-naïve patients.[7]
-
Intervention: Osimertinib administered orally at a dose of 80 mg once daily until disease progression or unacceptable toxicity.[2]
-
Secondary Endpoints: Included Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety.[2][7]
Afatinib: Pooled Analysis of LUX-Lung 2, 3, and 6 Trials
-
Study Design: A post-hoc analysis of pooled data from one phase II trial (LUX-Lung 2) and two phase III trials (LUX-Lung 3 and 6).[10]
-
Patient Population: The analysis focused on a subset of patients from these trials who had NSCLC with uncommon EGFR mutations.[10] Patients were categorized into groups based on mutation type (e.g., G719X/L861Q/S768I, exon 20 insertions, de novo T790M).[8][10]
-
Intervention: Afatinib administered orally, typically at a starting dose of 40 mg daily.[12]
-
Endpoints: Key endpoints analyzed were Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[10]
Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathways and the point of inhibition by this compound.
Phase II Clinical Trial Workflow for an EGFR-TKI
Caption: Generalized workflow for a Phase II clinical trial of this compound.
Conclusion
This compound demonstrates promising efficacy and a manageable safety profile in NSCLC patients with major uncommon EGFR mutations, such as G719X, S768I, and L861Q.[1][2][3][4] The clinical data, particularly the notable median Progression-Free Survival of 20.3 months for patients with G719X mutations, suggests this compound could be a highly effective treatment option.[1][2] While direct cross-trial comparisons should be interpreted with caution due to differences in study populations and designs, the available evidence positions this compound as a strong candidate for treating this heterogeneous patient population, which currently has limited therapeutic alternatives. Further investigation, including head-to-head trials, will be crucial to definitively establish its place in the treatment algorithm for uncommon EGFR-mutated NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Osimertinib in non-small cell lung cancer with uncommon EGFR-mutations: a post-hoc subgroup analysis with pooled data from two phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. ClinPGx [clinpgx.org]
- 5. Afatinib for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. esmo.org [esmo.org]
- 8. Afatinib for the Treatment of NSCLC Harboring Uncommon EGFR Mutations: A Database of 693 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. ccrps.org [ccrps.org]
- 12. Afatinib vs Chemotherapy in NSCLC With Uncommon Activating EGFR Mutations - The ASCO Post [ascopost.com]
Lazertinib's Efficacy in Patient-Derived Osimertinib-Resistant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lazertinib's performance against other alternatives in patient-derived, osimertinib-resistant non-small cell lung cancer (NSCLC) models. The information is supported by experimental data to aid in research and development efforts.
Executive Summary
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard-of-care treatment for EGFR-mutant NSCLC. However, acquired resistance inevitably develops, posing a significant clinical challenge. This compound, another third-generation EGFR TKI, has emerged as a promising agent in this setting, both as a monotherapy and in combination with other targeted agents. This guide summarizes the preclinical evidence for this compound's efficacy in osimertinib-resistant models, details the experimental protocols used to generate these findings, and visualizes the key signaling pathways involved.
Comparative Efficacy of this compound
This compound has demonstrated potent activity against various EGFR mutations, including the T790M resistance mutation. Preclinical studies have compared its efficacy to other EGFR TKIs, primarily osimertinib.
In Vitro Activity
This compound has shown comparable or superior in vitro activity to osimertinib in cell lines harboring EGFR mutations.
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) | Gefitinib IC₅₀ (nmol/L) |
| Ba/F3 | Del19 | 3.3 | 3.5 | 10.2 |
| Ba/F3 | L858R | 5.7 | 4.3 | 7625.2 |
| Ba/F3 | Del19/T790M | 3.3 | 3.5 | >10,000 |
| Ba/F3 | L858R/T790M | 5.7 | 4.3 | >10,000 |
| Ba/F3 | Wild-Type EGFR | 722.7 | 519.1 | - |
Table 1: Comparative half-maximal inhibitory concentration (IC₅₀) values of this compound, Osimertinib, and Gefitinib in engineered Ba/F3 cells expressing various EGFR mutations. Data suggests this compound has similar potency to Osimertinib against common activating and resistance mutations, with potentially less activity against wild-type EGFR.[1]
In Vivo Activity
In xenograft models using the H1975 cell line, which harbors the L858R/T790M double mutation, this compound demonstrated superior tumor regression compared to osimertinib at the same dose.[2] This suggests a potential for greater in vivo potency.
Overcoming Osimertinib Resistance: Mechanisms and Strategies
The primary mechanisms of acquired resistance to osimertinib include on-target alterations like the EGFR C797S mutation and off-target activation of bypass pathways, most notably MET amplification.[3][4]
EGFR C797S Mutation
The C797S mutation prevents the covalent binding of irreversible TKIs like osimertinib and this compound, rendering them ineffective when it occurs in cis with the T790M mutation.[3]
MET Amplification
Amplification of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, bypassing EGFR inhibition.[4]
This compound in Combination with Amivantamab
To address these resistance mechanisms, particularly those involving MET, the combination of this compound with Amivantamab, a bispecific antibody targeting both EGFR and MET, has shown significant promise.[5][6] Clinical trials like CHRYSALIS have demonstrated durable responses in patients with osimertinib-resistant NSCLC treated with this combination.[7]
Signaling Pathways in Osimertinib Resistance and this compound Action
The following diagrams illustrate the key signaling pathways involved in EGFR-driven NSCLC, the mechanisms of osimertinib resistance, and the points of intervention for this compound and Amivantamab.
Experimental Protocols
Generation of Osimertinib-Resistant Patient-Derived Cells
A common method for generating osimertinib-resistant cell lines involves a stepwise dose-escalation approach.[8][9]
-
Initial Culture: Plate patient-derived NSCLC cells (e.g., H1975, harboring EGFR L858R/T790M) in appropriate culture medium.
-
Initial Osimertinib Exposure: Treat the cells with a starting concentration of osimertinib (e.g., 500 nM).
-
Dose Escalation: Gradually increase the concentration of osimertinib in the culture medium every 15 days, allowing the cells to adapt and develop resistance. The final concentration can be up to 1.5 µM or higher.
-
Maintenance: Maintain the resistant cells in a medium containing a steady concentration of osimertinib to ensure the stability of the resistant phenotype.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed using limiting dilution in 96-well plates.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of TKIs on cancer cells.
-
Cell Seeding: Seed the parental and osimertinib-resistant cells in 96-well plates at a predetermined density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the TKI (e.g., this compound, Osimertinib) for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: Plot the cell viability against the drug concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Western Blot Analysis for Signaling Pathway Components
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the EGFR signaling pathway.[2][10]
-
Cell Lysis: Treat cells with the desired TKI for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This compound demonstrates significant preclinical activity in osimertinib-resistant NSCLC models, particularly those driven by the T790M mutation. While its efficacy as a monotherapy against C797S-mediated resistance is limited, its combination with Amivantamab provides a robust strategy to overcome resistance mediated by both on-target EGFR alterations and off-target bypass pathways like MET amplification. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the efficacy of this compound and other novel therapeutic strategies in the context of osimertinib resistance. Further studies focusing on head-to-head comparisons of this compound monotherapy with other TKIs in patient-derived osimertinib-resistant models are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR C797S as a Resistance Mechanism of this compound in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amivantamab plus this compound in osimertinib-relapsed EGFR-mutant advanced non-small cell lung cancer: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Lazertinib and Other EGFR TKIs in Non-Small Cell Lung Cancer
For Immediate Release
This guide provides a comprehensive comparison of Lazertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), with other TKIs used in the treatment of non-small cell lung cancer (NSCLC). Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data, outlines key resistance mechanisms, and provides detailed experimental protocols to facilitate further investigation into TKI cross-resistance.
Executive Summary
This compound has demonstrated significant efficacy in the treatment of NSCLC, particularly in patients with EGFR T790M resistance mutations.[1][2][3] However, as with other TKIs, acquired resistance remains a critical challenge. The emergence of on-target mutations, such as EGFR C797S, and the activation of bypass pathways, including MET amplification, contribute to cross-resistance among third-generation TKIs.[4][5][6] This guide explores the comparative efficacy of this compound, mechanisms of cross-resistance, and the promising strategy of combination therapies, such as this compound with amivantamab, to overcome these resistance pathways.[7][8][9]
Comparative Efficacy of this compound
Clinical trial data highlights the potency of this compound in various settings. The following tables summarize key efficacy data from comparative studies.
Table 1: this compound vs. Gefitinib (First-Line Treatment of EGFR-Mutated Advanced NSCLC - LASER301 Study) [1][5][10][11]
| Efficacy Endpoint | This compound | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 20.6 months | 9.7 months | 0.45 (0.34-0.58) | <0.001 |
| Objective Response Rate (ORR) | 76% | 76% | - | - |
| Median Duration of Response (DoR) | 19.4 months | 8.3 months | - | - |
| 18-Month Overall Survival (OS) Rate | 80% | 72% | 0.74 (0.51-1.08) | 0.116 |
Table 2: this compound vs. Osimertinib (First-Line Treatment of EGFR-Mutant Advanced NSCLC - MARIPOSA Study, Exploratory Analysis) [12][13]
| Efficacy Endpoint | This compound | Osimertinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.5 months | 16.6 months | 0.98 (0.79-1.22) | 0.86 |
| Objective Response Rate (ORR) | 83% | 85% | - | - |
| Median Duration of Response (DoR) | 16.6 months | 16.8 months | - | - |
Table 3: this compound + Amivantamab vs. Osimertinib (First-Line Treatment of EGFR-Mutant Advanced NSCLC - MARIPOSA Study) [2][4][14][15][16]
| Efficacy Endpoint | This compound + Amivantamab | Osimertinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 23.7 months | 16.6 months | 0.70 (0.58-0.85) | <0.001 |
| Objective Response Rate (ORR) | 86% | 85% | - | - |
| Median Duration of Response (DoR) | 25.8 months | 16.8 months | - | - |
| 3-Year Overall Survival (OS) Rate | 60% | 51% | 0.75 (0.61-0.92) | 0.005 |
Mechanisms of Resistance and Cross-Resistance
The development of resistance to EGFR TKIs is a complex process involving both on-target mutations and the activation of alternative signaling pathways.
-
EGFR C797S Mutation: This is a key mechanism of acquired resistance to third-generation TKIs, including this compound and Osimertinib.[4][5][6][10] The C797S mutation prevents the covalent binding of these irreversible inhibitors to the EGFR kinase domain.
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase is a well-established bypass pathway that confers resistance to EGFR inhibition.[6][9][17]
-
Other Mechanisms: Loss of the T790M mutation, as well as alterations in pathways such as PI3K, can also contribute to this compound resistance.[2][18]
The combination of this compound with the EGFR-MET bispecific antibody, amivantamab, has shown to significantly reduce the incidence of acquired MET amplification and EGFR resistance mutations compared to Osimertinib monotherapy.[3][7][19][20]
Signaling Pathways and Resistance Mechanisms
Caption: EGFR signaling pathway, TKI intervention points, and key resistance mechanisms.
Experimental Protocols
To facilitate research into TKI cross-resistance, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of TKIs on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
TKI stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the TKIs in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the TKI dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in TKI-treated NSCLC cells using flow cytometry.[1][4][5][12]
Materials:
-
TKI-treated and control NSCLC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (both adherent and floating) after TKI treatment for the desired time period.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Site-Directed Mutagenesis of EGFR
This general workflow describes the introduction of specific resistance mutations (e.g., C797S) into an EGFR expression vector.[7]
Materials:
-
Expression vector containing wild-type or mutant EGFR cDNA
-
Mutagenic primers designed to introduce the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Design and synthesize complementary primers containing the desired mutation flanked by 15-20 bases of correct sequence on both sides.
-
Perform PCR using the EGFR plasmid as a template and the mutagenic primers to amplify the entire plasmid.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by Sanger sequencing.
Next-Generation Sequencing (NGS) for EGFR Mutation Analysis
This outlines a typical workflow for identifying EGFR mutations in tumor tissue.[6][8][9][17][20]
Materials:
-
Formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh/frozen tumor biopsy
-
DNA extraction kit
-
Qubit or similar fluorometer for DNA quantification
-
NGS library preparation kit (e.g., targeted amplicon-based or hybrid-capture-based)
-
Agilent Bioanalyzer or similar instrument for library quality control
-
NGS sequencer (e.g., Illumina MiSeq, NextSeq)
Procedure:
-
DNA Extraction: Extract genomic DNA from the tumor sample according to the manufacturer's protocol.
-
DNA Quantification and Quality Control: Quantify the extracted DNA and assess its purity.
-
Library Preparation:
-
Fragmentation: Shear the DNA to the desired fragment size.
-
End-repair and A-tailing: Repair the ends of the DNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate NGS adapters to the DNA fragments.
-
Target Enrichment (for targeted panels): Use PCR or hybridization-based methods to enrich for the EGFR gene or specific exons of interest.
-
Library Amplification: Amplify the adapter-ligated library via PCR.
-
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution.
-
Sequencing: Pool libraries and sequence on an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome, call variants, and annotate the identified EGFR mutations.
Experimental Workflow for Investigating TKI Cross-Resistance
Caption: A generalized workflow for investigating TKI cross-resistance in vitro.
This guide provides a foundational understanding of the cross-resistance landscape between this compound and other TKIs. The provided data and protocols are intended to support further research and the development of novel therapeutic strategies to overcome resistance in EGFR-mutant NSCLC.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. NGS library preparation [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. frontlinegenomics.com [frontlinegenomics.com]
- 9. NGS Library Preparation Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melting Curve Analysis for Mutations of EGFR and KRAS | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. The Multi-Omics Analysis of Key Genes Regulating EGFR-TKI Resistance, Immune Infiltration, SCLC Transformation in EGFR-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct evolutionary paths to TKI resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yeasenbio.com [yeasenbio.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. NGS Workflow Steps | Illumina sequencing workflow [illumina.com]
- 20. Study of EGFR Signaling/Endocytosis by Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
Lazertinib vs. First-Generation EGFR Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations, the evolution of tyrosine kinase inhibitors (TKIs) has marked significant progress. This guide provides a detailed comparison of lazertinib, a third-generation EGFR-TKI, against first-generation inhibitors like gefitinib and erlotinib, supported by key experimental data and methodologies.
Executive Summary
This compound, a potent, CNS-penetrant, and mutant-selective third-generation EGFR-TKI, has demonstrated superior efficacy compared to first-generation inhibitors in the first-line treatment of EGFR-mutated advanced NSCLC.[1][2][3][4] The pivotal LASER301 phase III clinical trial provides robust evidence of this superiority, showing a significant improvement in progression-free survival (PFS) with a manageable safety profile.[1][2][3][5] this compound's mechanism of action allows it to overcome the T790M resistance mutation, a common reason for failure of first-generation EGFR-TKIs.[6]
Comparative Efficacy: Insights from the LASER301 Trial
The LASER301 trial, a global, randomized, double-blind, phase III study, directly compared the efficacy and safety of this compound with the first-generation EGFR-TKI gefitinib in treatment-naïve patients with EGFR-mutated (exon 19 deletion or L858R) locally advanced or metastatic NSCLC.[1][3][5]
Key Efficacy Endpoints:
| Efficacy Metric | This compound | Gefitinib | Hazard Ratio (HR) [95% CI] | p-value |
| Median Progression-Free Survival (PFS) | 20.6 months | 9.7 months | 0.45 [0.34-0.58] | <0.001 |
| Objective Response Rate (ORR) | 76% | 76% | Odds Ratio: 0.99 [0.62-1.59] | - |
| Median Duration of Response (DoR) | 19.4 months | 8.3 months | - | - |
| 18-Month Overall Survival (OS) Rate | 80% | 72% | 0.74 [0.51-1.08] | 0.116 (immature data) |
Data sourced from the LASER301 clinical trial.[1][2][3][4][5]
The data clearly indicates that while the objective response rates were similar between the two arms, this compound led to a more than doubled median progression-free survival and a significantly longer duration of response compared to gefitinib.[1][3][5] The overall survival data was immature at the time of analysis but showed a trend favoring this compound.[1][3][5]
Safety and Tolerability Profile
The safety profiles of both this compound and gefitinib in the LASER301 trial were considered manageable and consistent with previous reports.[1][5] However, there were notable differences in the types and frequencies of adverse events.
Common Treatment-Emergent Adverse Events (TEAEs) in the LASER301 Trial:
| Adverse Event (Any Grade) | This compound (n=196) | Gefitinib (n=197) |
| Paresthesia | 39% | 7% |
| Rash | 36% | 37% |
| Pruritus | 27% | 18% |
| Diarrhea | 26% | 39% |
| Increased Alanine Aminotransferase | - | 30% |
| Increased Aspartate Aminotransferase | - | 26% |
Data sourced from the LASER301 clinical trial.[3][5]
This compound was associated with a higher incidence of paresthesia, while gefitinib was linked to a higher frequency of diarrhea and elevated liver enzymes.[5] The rates of Grade ≥ 3 adverse events were comparable between the two groups (41% for this compound vs. 43% for gefitinib).[5]
Mechanism of Action: Overcoming Resistance
First-generation EGFR inhibitors reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its downstream signaling. However, the development of the T790M "gatekeeper" mutation alters the ATP-binding pocket, reducing the affinity of these drugs and leading to acquired resistance.
This compound, as a third-generation inhibitor, is designed to overcome this challenge. It forms an irreversible covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase, providing potent and sustained inhibition.[7][8] Critically, this compound is highly selective for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[6][9] This selectivity contributes to its improved efficacy and potentially better tolerability profile compared to earlier generation inhibitors.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation. In NSCLC, activating mutations in the EGFR gene lead to constitutive activation of its downstream signaling pathways, driving tumorigenesis.[10] The primary signaling cascades initiated by EGFR activation are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
References
- 1. ascopubs.org [ascopubs.org]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. onclive.com [onclive.com]
- 4. This compound versus Gefitinib as First-Line Treatment for EGFR-mutated Locally Advanced or Metastatic NSCLC: LASER301 Korean Subset [e-crt.org]
- 5. This compound vs Gefitinib in the First-Line Treatment of EGFR-Mutated Advanced NSCLC - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Versus Gefitinib Tyrosine Kinase Inhibitors in Treatment-Naíve Patients With EGFR-Mutated Advanced NSCLC: Analysis of the Asian Subpopulation in LASER301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lazertinib in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Lazertinib are paramount for ensuring laboratory safety and environmental protection. This compound, a tyrosine kinase inhibitor, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating strict adherence to disposal protocols.[1] This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound waste in a laboratory setting.
Waste Categorization and Disposal Summary
All materials contaminated with this compound must be treated as hazardous waste. Disposal must be conducted in accordance with all applicable country, federal, state, and local regulations.[2][3] The following table summarizes the types of this compound waste and the recommended disposal procedures.
| Waste Category | Examples | Recommended Container | Disposal Method |
| Unused/Expired this compound | Pure compound, stock solutions | Black hazardous waste container, clearly labeled "Hazardous Waste - Pharmaceuticals" | Collection by a licensed hazardous waste disposal company for incineration.[4][5] |
| Contaminated Labware | Pipette tips, vials, flasks, plates | Sharps container for sharp items; biohazard bag or designated hazardous waste container for non-sharps | Autoclaving followed by incineration, or direct incineration by a waste disposal service.[6] |
| Contaminated PPE | Gloves, lab coats, bench paper | Designated hazardous waste container | Collection by a licensed hazardous waste disposal company for incineration. |
| Aqueous Waste | Contaminated buffers, cell culture media | Clearly labeled hazardous waste container for liquids | Collection by a licensed hazardous waste disposal company. Do not dispose of down the drain.[2][7] |
| Spill Cleanup Materials | Absorbent pads, contaminated wipes | Sealed, leak-proof container labeled as hazardous waste | Collection by a licensed hazardous waste disposal company. |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe handling and disposal of this compound waste generated in a research laboratory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[2][7]
2. Waste Segregation:
-
At the point of generation, immediately segregate all this compound-contaminated waste from non-hazardous waste.
-
Use designated, clearly labeled, and sealed containers for each type of waste as specified in the table above.[6]
3. Disposal of Unused Compound:
-
Do not discard solid this compound powder in the regular trash.
-
Place any unused or expired this compound in its original container or a compatible, sealed waste container and label it as hazardous pharmaceutical waste.
4. Disposal of Contaminated Materials:
-
Sharps: Needles, scalpels, and other sharp objects contaminated with this compound should be placed directly into a designated sharps container.
-
Non-Sharps: Pipette tips, centrifuge tubes, and other contaminated plastics should be collected in a designated hazardous waste container.
-
Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and collecting the rinsate as hazardous liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures.
5. Management of Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Crucially, do not pour any this compound-containing solution down the sink or drain , due to its high toxicity to aquatic life.[1][2][7]
6. Handling Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including a respirator if handling a large amount of powder.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material such as vermiculite, sand, or a commercial spill kit.[3][7]
-
Collect all cleanup materials in a sealed, leak-proof container and label it as hazardous waste for disposal.[7]
-
Decontaminate the spill area with a suitable cleaning agent.
7. Final Disposal:
-
All collected this compound waste must be disposed of through an approved and licensed hazardous waste management company.[1]
-
Ensure that all waste containers are properly sealed and labeled before collection.
-
Maintain a detailed inventory of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making and handling process for this compound waste within a laboratory.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. This compound|1903008-80-9|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. ebusiness.avma.org [ebusiness.avma.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
